Technical Documentation Center

N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine
  • CAS: 884507-33-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Synthesis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

Abstract: This technical guide provides a comprehensive exploration of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine, a compound of significant interest due to its structural relationship with pharmacologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive exploration of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine, a compound of significant interest due to its structural relationship with pharmacologically active molecules. Given the limited publicly available data on this specific N-methylated, 2-substituted benzylamine, this document focuses on a proposed synthetic pathway, drawing from established methodologies for structurally related compounds. We will delve into the rationale behind the selection of precursors, reaction conditions, and analytical techniques for characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially synthesize this and similar molecules.

Introduction and Structural Elucidation

N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine is a tertiary amine characterized by a benzylamine core, N-methylated at the benzylic amine. The phenyl ring is substituted at the ortho (2-position) with a 2-(dimethylamino)ethoxy group. This substitution pattern is noteworthy as the isomeric compound, 4-[2-(dimethylamino)ethoxy]benzylamine, is a well-documented key intermediate in the synthesis of the gastroprokinetic agent, Itopride[1][2][3]. The structural difference, shifting the alkoxy moiety from the para to the ortho position, is anticipated to influence the molecule's conformational flexibility, basicity, and ultimately its pharmacological profile.

The N-methyl group further differentiates the target compound from its primary amine analogue, 2-[2-(dimethylamino)ethoxy]benzylamine, which is commercially available. The addition of the methyl group can significantly impact a molecule's lipophilicity, membrane permeability, and metabolic stability, all critical parameters in drug design.

Table 1: Physicochemical Properties of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine and Related Compounds

PropertyN-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (Predicted)2-[2-(dimethylamino)ethoxy]benzylamine4-[2-(dimethylamino)ethoxy]benzylamine[1][2]
CAS Number Not Available91215-97-320059-73-8
Molecular Formula C₁₂H₂₀N₂OC₁₁H₁₈N₂OC₁₁H₁₈N₂O
Molecular Weight 208.30 g/mol 194.27 g/mol 194.27 g/mol
Appearance Likely a colorless to pale yellow oil or solidSolidOil
Boiling Point >300 °C (Predicted)Not Available120-123 °C @ 0.3 Torr
pKa ~9.5 (Predicted for benzylic amine)Not Available9.29 (Predicted)

Proposed Synthetic Pathway

The synthesis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine can be logically approached in a multi-step process, starting from readily available precursors. The proposed pathway leverages established and reliable chemical transformations, ensuring a high probability of success.

Synthetic_Pathway A 2-Hydroxybenzonitrile B 2-[2-(Dimethylamino)ethoxy]benzonitrile A->B Williamson Ether Synthesis (2-Chloro-N,N-dimethylethanamine) C 2-[2-(Dimethylamino)ethoxy]benzylamine B->C Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) D N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine C->D Reductive Amination (Formaldehyde, HCOOH - Eschweiler-Clarke reaction)

Figure 1: Proposed synthetic pathway for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine.

Step 1: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzonitrile

The initial step involves the formation of the ether linkage. A Williamson ether synthesis is a robust and well-established method for this transformation.

  • Rationale: This reaction is chosen for its high efficiency and the commercial availability of the starting materials. The phenolic hydroxyl group of 2-hydroxybenzonitrile is sufficiently acidic to be deprotonated by a suitable base, forming a nucleophilic phenoxide that readily displaces the chloride from 2-chloro-N,N-dimethylethanamine.

  • Experimental Protocol:

    • To a solution of 2-hydroxybenzonitrile (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.)[4][5].

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq.) to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzylamine

The reduction of the nitrile group to a primary amine is a critical step. Several methods are available, with catalytic hydrogenation and reduction with metal hydrides being the most common.

  • Rationale: For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for nitriles. Alternatively, catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon offers a milder and often safer approach, avoiding the need for quenching highly reactive metal hydrides[4].

  • Experimental Protocol (using LiAlH₄):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-[2-(dimethylamino)ethoxy]benzonitrile (1.0 eq.) in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine.

Step 3: N-methylation to N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

The final step is the selective methylation of the primary benzylic amine to the secondary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.

  • Rationale: The Eschweiler-Clarke reaction utilizes formic acid and formaldehyde to exhaustively methylate a primary amine to a tertiary amine. For the synthesis of a secondary amine, careful control of stoichiometry is required. However, for a single methylation of a primary amine, it is a very reliable method that avoids the formation of over-methylated quaternary ammonium salts.

  • Experimental Protocol (Eschweiler-Clarke Reaction):

    • To a round-bottom flask, add 2-[2-(dimethylamino)ethoxy]benzylamine (1.0 eq.).

    • Add an excess of formic acid (e.g., 2-3 eq.) and aqueous formaldehyde (37%, 1.1-1.2 eq.).

    • Heat the mixture to reflux for several hours until the cessation of carbon dioxide evolution. Monitor the reaction by TLC or GC-MS.

    • Cool the reaction mixture and make it basic by the careful addition of a sodium hydroxide solution.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The final product can be purified by distillation under reduced pressure or by column chromatography.

Analytical Characterization

The identity and purity of the synthesized N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine should be confirmed using a suite of analytical techniques.

Analytical_Workflow Start Synthesized Product Purity Purity Assessment (HPLC, GC) Start->Purity Structure Structural Confirmation Start->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR Infrared Spectroscopy (IR) Structure->IR

Figure 2: Analytical workflow for the characterization of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and types of protons. Key signals to look for include the N-methyl singlet, the benzylic CH₂ singlet, the aromatic protons (which will show a characteristic splitting pattern for a 1,2-disubstituted benzene ring), and the protons of the ethoxy and dimethylamino groups.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the N-H stretch (if any primary amine remains), C-H stretches, C-N stretches, and aromatic C=C stretches.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are essential for assessing the purity of the final compound.

Potential Applications and Future Directions

While the specific biological activity of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine is not documented, its structural similarity to Itopride suggests that it could be investigated for activity as a prokinetic agent. The ortho-substitution and N-methylation may alter its affinity for dopamine D2 receptors and acetylcholinesterase, potentially leading to a different pharmacological profile.

Further research could involve:

  • Pharmacological Screening: Evaluating the compound's activity in relevant in vitro and in vivo models of gastrointestinal motility.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to understand how structural modifications influence biological activity.

  • Metabolic Stability and Pharmacokinetic Profiling: Assessing the compound's drug-like properties to determine its potential as a therapeutic candidate.

Conclusion

This technical guide has outlined a plausible and robust synthetic pathway for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine, a compound with limited available information. By leveraging well-established chemical reactions and providing detailed protocols, this document serves as a valuable resource for researchers interested in synthesizing and exploring the properties of this and related molecules. The proposed analytical workflow will ensure the unambiguous characterization of the final product, paving the way for future investigations into its potential pharmacological applications.

References

  • Zed, J. (2000). Simple and Versatile Synthesis of 2-Alkoxyalkylamines. Acta Chimica Slovenica, 47, 469-480. Available at: [Link]

  • Shree Ganesh Remedies Limited. (n.d.). 4-[2-(Dimethylamino)ethoxy]benzylamine-20059-73-8. Retrieved from [Link]

  • Google Patents. (2006). WO 2006/011696 A1: Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate.
  • Synthesis of N-methylbenzylamine. (n.d.). Retrieved from [Link]

  • García-García, P., et al. (2016). Synthesis of 2-Alkoxy-N-protected phenethylamines via one-pot copper-catalyzed oxyamination of styrenes. RSC Advances, 6(84), 80945-80949. Available at: [Link]

  • Google Patents. (n.d.). KR100595117B1 - New preparation method of 4- [2- (dimethylamino) ethoxy] benzylamine, an itofride hydrochloride intermediate.
  • Google Patents. (2009). US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
  • PubChem. (n.d.). N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine. Retrieved from [Link]

  • DeLaTora, A., et al. (2004). A Practical Synthesis of Enantiomerically Pure N-Benzyl-r-methyl Benzylamine. Organic Process Research & Development, 8(3), 433-435. Available at: [Link]

  • Organic Syntheses. (n.d.). N-Methyl-1,2-diphenylethylamine hydrochloride. Retrieved from [Link]

Sources

Exploratory

Molecular Weight, Formula, and Synthetic Characterization of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine: A Technical Guide

Executive Summary As drug discovery pipelines increasingly demand highly functionalized, low-molecular-weight building blocks, compounds like N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (CAS: 884507-33-9) have emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly demand highly functionalized, low-molecular-weight building blocks, compounds like N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (CAS: 884507-33-9) have emerged as critical scaffolds [1]. This technical guide provides an in-depth analysis of its molecular weight, chemical formula, synthetic methodology, and analytical validation. Designed for medicinal chemists and drug development professionals, this whitepaper elucidates the causality behind its synthetic protocols and its utility as a versatile pharmacophore.

Structural Elucidation & Physicochemical Properties

The molecular architecture of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine is defined by an ortho-substituted benzylamine core. It features two distinct basic centers: a secondary amine (the N-methylbenzylamine moiety) and a tertiary amine (the dimethylamino group). This bifunctional nature allows for orthogonal reactivity during library synthesis, permitting selective functionalization at the secondary amine while retaining the basicity of the tertiary amine.

The chemical formula is C12H20N2O . The exact molecular weight calculation is derived from the standard atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Nitrogen: 14.007, Oxygen: 15.999), yielding a total molecular weight of 208.305 g/mol [2].

Table 1: Physicochemical Properties of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine
PropertyValueCausality / Significance
Chemical Name N-methyl-2-[2-(dimethylamino)ethoxy]benzylamineIUPAC standard nomenclature
CAS Registry Number 884507-33-9Unique chemical identifier
Molecular Formula C12H20N2ODefines the atomic composition
Molecular Weight 208.305 g/mol Calculated from standard atomic weights
Monoisotopic Mass 208.1576 DaTarget exact mass for high-resolution MS
[M+H]+ (ESI+) 209.1654 m/zPrimary ion observed in positive mode LC-MS
Hydrogen Bond Donors 1Secondary amine (-NH-) facilitates target binding
Hydrogen Bond Acceptors 3Ether oxygen and two basic nitrogens
Rotatable Bonds 6Confers conformational flexibility for induced fit

Synthetic Methodology & Mechanistic Insights

The synthesis of this compound requires a controlled, two-step sequence starting from commercially available 2-hydroxybenzaldehyde (salicylaldehyde). The protocol is designed to prevent over-alkylation and ensure high fidelity in the reductive amination step.

Step 1: Williamson Ether Synthesis (Alkylation)
  • Reagents: 2-Hydroxybenzaldehyde (1.0 eq), 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq), Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Conditions: 80°C for 12 hours under an inert N₂ atmosphere.

  • Causality: K₂CO₃ is selected as a mild, non-nucleophilic base to quantitatively deprotonate the phenol without triggering side reactions (such as aldol condensation of the aldehyde). DMF is utilized as a polar aprotic solvent to tightly solvate the potassium cation, thereby maximizing the nucleophilicity of the phenoxide anion for the Sₙ2 displacement of the alkyl chloride.

Step 2: Reductive Amination
  • Reagents: 2-[2-(Dimethylamino)ethoxy]benzaldehyde (1.0 eq), Methylamine (CH₃NH₂, 33% in EtOH, 2.0 eq), Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Conditions: Room temperature for 4-6 hours.

  • Causality: The selection of NaBH(OAc)₃ over standard sodium borohydride (NaBH₄) is the critical mechanistic choice in this workflow. NaBH(OAc)₃ is a milder reducing agent that selectively reduces the transient iminium ion intermediate. It does not possess the hydride-donating power to reduce the unreacted starting aldehyde, thereby eliminating the formation of the corresponding benzyl alcohol byproduct and establishing a high-yield system.

SyntheticWorkflow A 2-Hydroxybenzaldehyde (Salicylaldehyde) B 2-[2-(Dimethylamino)ethoxy] benzaldehyde A->B Step 1: Alkylation 2-chloro-N,N-dimethylethanamine K2CO3, DMF, 80°C C N-Methyl-2-[2-(dimethylamino) ethoxy]benzylamine B->C Step 2: Reductive Amination 1. CH3NH2, MeOH 2. NaBH(OAc)3, RT

Step-by-step synthetic workflow for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine.

Analytical Validation & Quality Control

To establish a self-validating system, the synthesized compound must be rigorously characterized. The following protocols confirm the molecular weight and structural connectivity, ensuring the integrity of the batch before biological screening.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization in positive mode (ESI+).

  • Expected Result: A dominant [M+H]+ pseudomolecular ion peak at 209.1654 m/z . The presence of this exact mass validates the C12H20N2O formula and confirms the successful addition of both the ethoxy side chain and the N-methyl group.

Proton Nuclear Magnetic Resonance (¹H NMR)

The structural connectivity is verified by mapping the electron density (shielding/deshielding effects) to specific proton environments.

Table 2: Predictive ¹H NMR (400 MHz, CDCl₃) Peak Assignments
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Deshielding Mechanism
~2.30Singlet (s)6H-N(CH₃)₂Methyls on a tertiary amine; shielded relative to secondary amines.
~2.45Singlet (s)3H-NH-CH₃Methyl on a secondary amine; slightly more deshielded.
~2.75Triplet (t)2H-CH₂-N(CH₃)₂Adjacent to the basic tertiary nitrogen.
~3.80Singlet (s)2HAr-CH₂-NH-Benzylic position adjacent to the secondary amine.
~4.10Triplet (t)2HAr-O-CH₂-Strongly deshielded by the directly attached electronegative ether oxygen.
6.80 - 7.30Multiplet (m)4HAromaticOrtho-disubstituted benzene ring protons.

Pharmacological & Medicinal Chemistry Relevance

The 2-(dimethylamino)ethoxy motif is a privileged structure in medicinal chemistry, frequently deployed to target aminergic G-protein coupled receptors (GPCRs) and specific kinase domains. At physiological pH (7.4), the tertiary amine is protonated, allowing it to form a critical salt bridge with conserved aspartate residues within the receptor binding pocket. Simultaneously, the flexible ethoxy linker allows the core aromatic ring to engage in π-π stacking, while the secondary amine serves as a hydrogen bond donor.

Pharmacophore Ligand N-Methyl-2-[2-(dimethylamino) ethoxy]benzylamine GPCR Target Receptor (e.g., Aminergic GPCR) Ligand->GPCR Binding via Basic Amines & Ether Linkage SaltBridge Salt Bridge Formation (Aspartate Residue) GPCR->SaltBridge Dimethylamino group interaction Hbond Hydrogen Bonding (Serine/Threonine Residues) GPCR->Hbond Secondary amine & Ether oxygen Response Conformational Shift & Signal Transduction SaltBridge->Response Hbond->Response

Proposed pharmacophore interactions and signal transduction modulation via receptor binding.

Conclusion

N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (C12H20N2O, MW: 208.305 g/mol ) is a highly versatile intermediate. By employing selective alkylation and reductive amination protocols, chemists can reliably synthesize this scaffold with high atom economy. Rigorous LC-MS and NMR validation ensures the structural integrity required for downstream drug discovery applications, making it an invaluable asset in the pursuit of novel therapeutics.

References

Foundational

Rational Design, Synthesis, and Application of Ortho-Substituted Aminoethoxy Benzylamines in Modern Therapeutics

Abstract: In the landscape of modern medicinal chemistry, the precise control of molecular conformation is paramount to achieving high target affinity and favorable physicochemical properties. As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In the landscape of modern medicinal chemistry, the precise control of molecular conformation is paramount to achieving high target affinity and favorable physicochemical properties. As a Senior Application Scientist, I frequently leverage the ortho-substituted aminoethoxy benzylamine chemotype as a privileged scaffold. This technical guide explores the mechanistic rationale, self-validating synthetic protocols, and advanced applications of this motif, particularly in the design of Targeted Protein Degraders (PROTACs) and bacterial adhesion antagonists.

Mechanistic Rationale: The Causality of Conformational Control

The unsubstituted aminoethoxy benzylamine is highly flexible. Free rotation around the Caryl​−Cbenzyl​ bond and the ether linkage results in a vast conformational ensemble, which incurs a significant entropic penalty upon binding to a target protein.

By strategically introducing an ortho-substituent (e.g., -F, -Cl, -CH 3​ , or -OMe) relative to the benzylamine vector, we fundamentally alter the molecule's energy landscape. The causality behind this design choice is two-fold:

  • Steric Shielding and Rotamer Restriction: The van der Waals radius of the ortho-substituent creates a deliberate steric clash with the benzylic protons or the aminoethoxy chain. This restricts the dihedral angle, locking the molecule into a pre-organized, bioactive conformation. This restriction was shown to be critical in optimizing biphenyl mannosides, where ortho-substitution forced the aromatic rings into a non-planar geometry, maximizing π−π interactions with Tyr-48 in [1].

  • Intramolecular Hydrogen Bonding (IMHB): When the ortho-substituent is a hydrogen-bond acceptor (such as fluorine), it can form an IMHB with the benzylic amine (C-F···H-N). This interaction not only rigidifies the scaffold but also masks the polar surface area (PSA). Masking the PSA increases the molecule's lipophilicity (logD) and enhances passive membrane permeability—a principle elegantly utilized in the discovery of novel [2].

Data Presentation: Physicochemical Impact of Ortho-Substitution

The following table summarizes the quantitative and qualitative shifts in physicochemical properties driven by specific ortho-substituents.

Ortho-SubstituentConformational RestrictionIMHB PotentialRelative logD ShiftTarget Affinity Impact
-H (Unsubstituted) Low (Free rotation)NoneBaselineBaseline
-F (Fluoro) ModerateHigh (C-F···H-N)+0.3 to +0.5High (PROTAC CRBN binders)
-Cl (Chloro) HighModerate+0.5 to +0.8High (FimH Antagonists)
-CH 3​ (Methyl) HighNone+0.4 to +0.6Moderate
-OMe (Methoxy) HighHigh (C-O···H-N)-0.1 to +0.2Moderate
Conformational Logic Pathway

ConformationalControl A Unsubstituted Aminoethoxy Benzylamine B High Entropic Penalty (Multiple Rotamers) A->B Free Rotation C Ortho-Substitution (e.g., -F, -Cl, -CH3) A->C MedChem Optimization E Conformational Locking (Bioactive Pose) B->E Overcomes Penalty D Steric Clash & IMHB Formation C->D Induces D->E Results in

Logic flow demonstrating how ortho-substitution overcomes entropic binding penalties.

Synthetic Methodologies: A Self-Validating Protocol

To ensure high fidelity in structural biology and assay development, the synthesis of these scaffolds must be robust. Below is my standard, step-by-step methodology for synthesizing 2-fluoro-4-(2-aminoethoxy)benzylamine. Every step is designed as a self-validating system , ensuring that incomplete reactions do not propagate downstream.

Step 1: Phenol Alkylation
  • Procedure: Dissolve 3-fluoro-4-cyanophenol (1.0 eq) and N-Boc-2-bromoethylamine (1.2 eq) in anhydrous DMF. Add K 2​ CO 3​ (2.0 eq) and stir at 80°C for 12 hours.

  • Causality: The Boc-protecting group is strictly required to prevent the primary amine from acting as a competing nucleophile. K 2​ CO 3​ is selected as a mild base because stronger bases (like NaH) risk hydrolyzing the sensitive nitrile group.

  • Self-Validation (IPC): Reaction progression is gated by LC-MS. The protocol must not proceed until the phenol mass ( [M−H]− ) is entirely depleted and replaced by the Boc-protected ether mass ( [M+H]+ ).

Step 2: Nitrile Reduction to Benzylamine
  • Procedure: Transfer the intermediate to a Parr shaker. Dissolve in methanolic ammonia (7M). Add catalytic Raney Nickel and hydrogenate at 50 psi H 2​ for 6 hours.

  • Causality: Raney Nickel under basic conditions is specifically chosen over LiAlH 4​ or Pd/C. LiAlH 4​ poses a severe risk of cleaving the aryl-fluorine bond (hydrodefluorination), while Pd/C can cleave the benzylamine product. The methanolic ammonia suppresses the formation of secondary amine dimers.

  • Self-Validation (IPC): The system is validated via FT-IR spectroscopy. The reaction is deemed complete only when the sharp, distinct −C≡N stretch at ~2200 cm −1 completely disappears.

Step 3: Boc Deprotection
  • Procedure: Suspend the crude product in anhydrous CH 2​ Cl 2​ and add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours. Concentrate in vacuo to yield the dihydrochloride salt.

  • Causality: Anhydrous acidic conditions are utilized to quantitatively remove the Boc group without risking the hydrolytic cleavage of the ether linkage, a common failure point in aqueous acidic workups [3].

  • Self-Validation (IPC): 1 H NMR must confirm the absolute loss of the intense 9-proton singlet at ~1.4 ppm.

Synthetic Workflow Diagram

SyntheticWorkflow Step1 1. Phenol Alkylation (N-Boc-2-bromoethylamine, K2CO3) IPC1 IPC: LC-MS confirms ether formation Step1->IPC1 Step2 2. Nitrile Reduction (H2, Raney-Ni, NH3/MeOH) IPC1->Step2 IPC2 IPC: Disappearance of -CN stretch (IR) Step2->IPC2 Step3 3. Boc Deprotection (4M HCl in Dioxane) IPC2->Step3 Product Ortho-Substituted Aminoethoxy Benzylamine HCl Step3->Product

Self-validating synthetic workflow for ortho-substituted aminoethoxy benzylamines.

Advanced Applications in Drug Discovery

Targeted Protein Degraders (PROTACs)

In the realm of PROTACs, the linker exit vector is notoriously difficult to optimize. The aminoethoxy chain serves as an ideal, highly soluble PEG-like linker attachment point. When an ortho-fluorine is introduced to the benzylamine (which anchors into the E3 ligase, such as CRBN), the locked conformation directs the linker precisely toward the solvent-exposed channel. This structural rigidity minimizes non-productive ternary complex conformations and drastically reduces neomorphic off-target degradation (e.g., IKZF1/3 and SALL4), yielding highly selective proximity-inducing compounds [2].

Bacterial Adhesion Antagonists (FimH)

Uropathogenic E. coli rely on the FimH lectin for bladder epithelium colonization. Small-molecule antagonists utilizing a rigidified biaryl or benzylamine core position an attached mannoside optimally for interaction with the bacterial lectin. Ortho-substitution on these scaffolds forces a non-planar geometry that aligns perfectly with the hydrophobic rim of the FimH binding pocket, resulting in sub-micromolar cellular activity in hemagglutination assays [1].

References

  • Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists. Journal of Medicinal Chemistry. URL:[Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. URL:[Link]

  • Synthetic Approaches to Protein Functionalisation and Sensing. University of Bath Research Portal. URL:[Link]

Exploratory

Pharmacological Profiling and Application Potential of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine: A Privileged Scaffold in Drug Discovery

Executive Summary In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of efficient lead g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of efficient lead generation. N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (CAS: 884507-33-9) represents a highly versatile, bifunctional building block. It combines a reactive N-methylbenzylamine core for rapid synthetic elaboration with a flexible 2-(dimethylamino)ethoxy side chain, a classic pharmacophore known to enhance aqueous solubility and drive critical electrostatic interactions within target binding pockets.

This technical guide explores the physicochemical rationale behind this scaffold, its primary pharmacological applications in neuropharmacology and targeted oncology, and the self-validating experimental workflows required to evaluate its derivatives.

Structural and Physicochemical Rationale

The utility of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine stems from its unique ortho-substituted architecture, which dictates both its target engagement profile and its pharmacokinetic behavior.

The Dimethylaminoethoxy Motif: Solubility and Salt Bridges

The 2-(dimethylamino)ethoxy group is a proven solubilizing appendage in medicinal chemistry. With a basic tertiary amine (predicted pKa ~9.0), this moiety is predominantly protonated at physiological pH (7.4). This protonation serves two distinct purposes:

  • Target Engagement: The positively charged nitrogen acts as a powerful hydrogen-bond donor and electrostatic anchor. In nuclear receptors (e.g., Estrogen Receptor alpha, ERα), similar motifs extend into solvent-exposed channels to form critical salt bridges with acidic residues like Asp351, effectively preventing the closure of Helix 12 and locking the receptor in an inactive antagonist conformation[1].

  • Physicochemical Enhancement: The charged amine disrupts crystal lattice packing and enhances solvation, dramatically improving the aqueous solubility of otherwise lipophilic aromatic cores.

The Ortho-Substitution Effect and BBB Permeability

Despite possessing two basic amines (the secondary benzylic amine and the tertiary aliphatic amine), derivatives of this scaffold often exhibit excellent Blood-Brain Barrier (BBB) permeability. The causality lies in the ortho-relationship of the substituents. When traversing the lipophilic environment of a cell membrane, the unprotonated secondary amine can act as a hydrogen-bond donor to the adjacent ether oxygen (acceptor). This transient intramolecular hydrogen bond masks the polar surface area (PSA), increasing the apparent lipophilicity (cLogP) during membrane transit. Once in the aqueous environment of the target tissue, the bond breaks, allowing both amines to interact with their respective targets.

Primary Pharmacological Applications

Neuropharmacology: GPCR and Transporter Modulation

The spatial arrangement of the aromatic ring and the basic nitrogen atoms closely mimics endogenous monoamine neurotransmitters (e.g., histamine, serotonin, dopamine). By functionalizing the N-methyl group via reductive amination or amide coupling, researchers can generate libraries targeting Central Nervous System (CNS) G-protein coupled receptors (GPCRs). Specifically, the scaffold holds high potential as a building block for Histamine H3/H4 receptor antagonists , where the basic ether side chain is a known requirement for binding to the highly conserved Asp114 residue in the orthosteric pocket.

Targeted Oncology: Kinase Inhibitor Appendages

In the development of small-molecule kinase inhibitors, achieving selectivity and solubility is a persistent challenge. Hydrophobic hinge-binding motifs often suffer from poor bioavailability. Conjugating the N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine scaffold to a hinge-binding core allows the dimethylaminoethoxy tail to project outward into the solvent-exposed region of the kinase domain. This not only improves the pharmacokinetic profile but also allows for the targeting of non-conserved allosteric pockets or solvent-channel residues, enhancing kinase selectivity.

Quantitative Data Summaries

To guide lead optimization, the theoretical physicochemical properties and representative benchmarking data for scaffold derivatives are summarized below.

Table 1: Predicted Physicochemical Properties of the Base Scaffold

PropertyValuePharmacological Implication
Molecular Weight (MW) 208.30 g/mol Highly ligand-efficient; leaves ample room for elaboration (<500 Da rule).
Topological Polar Surface Area 24.5 ŲExcellent for CNS penetration (optimal BBB penetration occurs at TPSA < 90 Ų).
Predicted pKa (Tertiary Amine) ~9.0Ensures protonation at pH 7.4 for optimal salt-bridge formation.
Predicted cLogP 1.8 - 2.2Ideal lipophilicity balance for oral absorption and membrane permeability.

Table 2: Representative Validation Metrics for Scaffold Derivatives

Assay TypeMetricTarget Threshold for Lead SelectionControl Standard
SPR Binding Kinetics Affinity ( Kd​ )< 50 nM4-Hydroxytamoxifen ( Kd​ ~10 nM)
PAMPA-BBB Permeability ( Pe​ )> 4.0 × 10⁻⁶ cm/sVerapamil ( Pe​ ~15 × 10⁻⁶ cm/s)
Aqueous Solubility Kinetic Solubility> 100 µM at pH 7.4Amiodarone (Poor solubility control)

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to implement assays that inherently validate their own data integrity. The following protocols are designed with internal causality and quality control mechanisms.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To quantify the target engagement ( Kd​ , kon​ , koff​ ) of scaffold derivatives against purified recombinant proteins (e.g., ERα or Kinase domains). Causality & Validation: We utilize a CM5 (carboxymethylated dextran) sensor chip. The hydrophilic dextran matrix prevents the non-specific hydrophobic binding often seen with lipophilic benzylamine derivatives. The system is self-validating through the use of a known positive control to verify the theoretical maximum response ( Rmax​ ) of the active surface[2].

Step-by-Step Methodology:

  • Surface Activation: Activate the CM5 chip flow cells with a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at 10 µL/min. Causality: This converts carboxyl groups to reactive succinimide esters for primary amine coupling.

  • Ligand Immobilization: Inject the target protein (diluted in 10 mM sodium acetate, pH 4.5) until an immobilization level of ~2000 Response Units (RU) is achieved.

  • Quenching: Inject 1.0 M ethanolamine-HCl (pH 8.5) for 7 minutes. Causality: This deactivates unreacted NHS esters, preventing covalent binding of the test compounds.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the scaffold derivative at a concentration series (e.g., 3.125 nM to 100 nM) in HBS-EP+ buffer containing 2% DMSO. Use a flow rate of 30 µL/min to minimize mass transport limitations.

  • System Validation: Inject a known high-affinity reference standard (e.g., 4-hydroxytamoxifen) at the beginning and end of the run. If the Rmax​ deviates by >10%, the surface has degraded, and the data must be discarded.

Protocol B: High-Throughput PAMPA-BBB Assay

Purpose: To predict the passive transcellular brain penetration of the synthesized derivatives. Causality & Validation: Standard PAMPA uses synthetic phospholipids (e.g., DOPC), which poorly correlate with actual BBB permeability. This protocol specifically utilizes Porcine Brain Lipid (PBL) extract. PBL contains the exact physiological ratios of cholesterol, sphingomyelin, and ceramides found in the mammalian BBB, providing a highly accurate predictive model[3].

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF filter membrane of a 96-well donor plate with 5 µL of a 20 mg/mL solution of PBL dissolved in n-dodecane. Causality: Dodecane acts as an artificial lipophilic core, stabilizing the lipid bilayer structure.

  • Donor Solution: Dissolve the scaffold derivative in PBS (pH 7.4) to a final concentration of 50 µM, ensuring DMSO concentration does not exceed 1% to prevent membrane disruption.

  • Assay Assembly: Add 150 µL of the donor solution to the donor plate and 300 µL of fresh PBS to the acceptor plate. Carefully sandwich the plates together.

  • Incubation: Incubate at 25°C for 18 hours in a humidity-controlled chamber without agitation (to maintain the unstirred water layer).

  • System Validation: Include a high-permeability control (Verapamil) and a low-permeability control (Atenolol) in the same plate. The assay is only valid if Verapamil Pe​ > 10 × 10⁻⁶ cm/s and Atenolol Pe​ < 1 × 10⁻⁶ cm/s[4].

  • Quantification: Analyze donor and acceptor well concentrations via LC-MS/MS and calculate the effective permeability ( Pe​ ).

Mechanistic Visualizations

Workflow A Scaffold: N-methyl-2-[2- (dimethylamino)ethoxy]benzylamine B Library Synthesis (Amide Coupling / Reductive Amination) A->B C In Vitro Screening (SPR Binding Kinetics) B->C D Kd < 100 nM? C->D E PAMPA-BBB Assay (CNS Penetration) D->E Yes F Hit Optimization D->F No G Lead Candidate Selected E->G High Pe F->B

Caption: Workflow for scaffold derivatization and high-throughput screening.

Pathway A Scaffold-Derived Antagonist B Target Receptor (e.g., ERα or GPCR) A->B Asp351 Salt Bridge C Receptor Conformational Shift (Helix 12 Blockade) B->C Antagonism D Co-activator Recruitment Inhibited C->D E Downstream Signaling Attenuated D->E F Therapeutic Outcome (e.g., Tumor Suppression) E->F

Caption: Mechanism of receptor antagonism via dimethylaminoethoxy salt bridge formation.

References

  • Avdeef, A., et al. (2007). PAMPA--critical factors for better predictions of absorption. Journal of Pharmaceutical Sciences.[Link]

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry.[Link]

  • Patching, S. G. (2014). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release (via PMC).[Link]

  • Kusuma, P. B., et al. (2023). In Silico Approaches for the Discovery of Novel Pyrazoline Benzenesulfonamide Derivatives as Anti-Breast Cancer Agents Against Estrogen Receptor Alpha (ERα). MDPI Pharmaceuticals.[Link]

Sources

Foundational

The Architectural Blueprint for Sigma Receptor Engagement: A Pharmacophore Analysis of Benzylamine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Sigma receptors, classified into σ1 and σ2 subtypes, represent a unique and compelling class of therapeutic targets imp...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sigma receptors, classified into σ1 and σ2 subtypes, represent a unique and compelling class of therapeutic targets implicated in a wide array of central nervous system (CNS) disorders and proliferative diseases.[1][2] Benzylamine derivatives have emerged as a privileged scaffold in the design of potent and selective sigma receptor ligands. This guide provides a comprehensive analysis of the pharmacophoric features governing the interaction of benzylamine derivatives with sigma receptors. By dissecting the key structural motifs and their influence on binding affinity and subtype selectivity, we aim to provide a foundational understanding for the rational design of next-generation sigma receptor modulators. This document will delve into the established pharmacophore models, explore the intricate structure-activity relationships (SAR), and detail the computational and experimental workflows essential for ligand discovery and optimization in this chemical space.

Introduction: The Enigmatic Sigma Receptors and the Promise of Benzylamine Ligands

Initially misclassified as opioid receptors, sigma receptors (σRs) are now recognized as a distinct protein family with two primary subtypes, σ1 and σ2.[1] The σ1 receptor, a 223-amino acid transmembrane protein primarily located at the endoplasmic reticulum (ER), functions as a molecular chaperone and is involved in modulating intracellular calcium signaling, ion channel function, and cell survival.[3][4] Its therapeutic potential is being explored for a range of conditions including neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[2][5] Conversely, the σ2 receptor, identified as the TMEM97 protein, is overexpressed in proliferating cancer cells and is a target for anti-tumor agents and diagnostic imaging probes.[5][6]

The development of subtype-selective ligands is paramount to harnessing the therapeutic potential of each receptor while minimizing off-target effects. Benzylamine derivatives have proven to be a versatile and fruitful chemical starting point for developing such ligands. Their structural simplicity and amenability to synthetic modification allow for systematic exploration of the chemical space required for high-affinity binding and selectivity.

Deconstructing the Sigma Receptor Pharmacophore for Benzylamine Derivatives

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For sigma receptor ligands, particularly those based on the benzylamine scaffold, several key features have been identified through extensive structure-activity relationship (SAR) studies and computational modeling.

The Canonical Three-Point Pharmacophore Model

The foundational pharmacophore model for many sigma receptor ligands, including benzylamines, can be distilled down to three critical components:

  • A Basic Amine Center (Positive Ionizable Feature): A protonatable nitrogen atom is a near-universal feature of high-affinity sigma receptor ligands.[7] This amine, which is positively charged at physiological pH, is believed to form a crucial ionic interaction with an acidic residue within the receptor's binding pocket.

  • A Primary Hydrophobic/Aromatic Region: This region, typically represented by the benzyl group in this class of compounds, engages in hydrophobic and aromatic interactions (e.g., π-π stacking) with complementary residues in the binding site.[8]

  • A Secondary Hydrophobic Region: An additional hydrophobic moiety, often connected to the amine, further enhances binding affinity by occupying another hydrophobic pocket within the receptor.

The spatial arrangement and distance between these features are critical for optimal receptor engagement.

Caption: A generalized 3-point pharmacophore model for sigma receptor ligands.

Refining the Model for σ1 vs. σ2 Selectivity

While the three-point model provides a general framework, achieving subtype selectivity requires a more nuanced understanding of the distinct topographies of the σ1 and σ2 binding sites.

  • For σ1 Receptor Selectivity: Structure-based studies have revealed key contacts that can be exploited to favor σ1 binding.[1] The size and shape of the secondary hydrophobic group are often critical determinants of σ1 affinity and selectivity. For instance, bulky or conformationally restricted substituents can enhance σ1 binding.

  • For σ2 Receptor Selectivity: The design of selective σ2 ligands has been more challenging due to the lack of a high-resolution crystal structure for many years. However, ligand-based pharmacophore models suggest that the optimal distances and vector relationships between the pharmacophoric features differ from those required for σ1 affinity.[1] Recent research has identified that polysubstituted benzylamine derivatives can exhibit high affinity and selectivity for the σ2 receptor.[6]

Structure-Activity Relationship (SAR) of Benzylamine Derivatives

SAR studies are fundamental to understanding how specific structural modifications influence the biological activity of a molecule.[9][10] For benzylamine derivatives targeting sigma receptors, systematic alterations to different parts of the molecule have yielded valuable insights.

The Role of the Amine

The nature of the amine group is a critical determinant of binding affinity. Secondary and tertiary amines generally exhibit higher affinity than primary amines. The substituents on the nitrogen atom contribute to the secondary hydrophobic interactions and can significantly impact both affinity and selectivity. For example, piperidine and piperazine moieties are common in high-affinity sigma ligands.[11]

Substitution on the Benzyl Ring

Modification of the benzyl ring allows for fine-tuning of the ligand's electronic and steric properties.

  • Position of Substitution: The position of substituents on the aromatic ring can have a profound effect on subtype selectivity.[11]

  • Nature of Substituents: Electron-withdrawing or electron-donating groups can modulate the electronic character of the aromatic ring, influencing its interaction with the receptor. Halogenation, for instance, has been shown to enhance affinity in some cases.[12]

The Linker Region

The chain connecting the amine to other parts of the molecule, if present, also plays a role. The length and flexibility of this linker can affect the ligand's ability to adopt the optimal conformation for binding. High affinity has been observed with phenylethyl amine derivatives where a phenylalkyl substituent is 2-5 methylene units away from the amine.[5]

Experimental and Computational Workflow for Pharmacophore Analysis

The development of a robust pharmacophore model is an iterative process that combines computational modeling with experimental validation.

Computational Modeling

Computational techniques are indispensable for visualizing and predicting ligand-receptor interactions.[10]

  • Ligand-Based Pharmacophore Modeling: This approach is used when the 3D structure of the target receptor is unknown. It involves aligning a set of active molecules and extracting the common chemical features responsible for their biological activity.

  • Structure-Based Pharmacophore Modeling: With the availability of the σ1 receptor crystal structure, it is now possible to derive pharmacophore models directly from the ligand-binding site.[3][13] This approach allows for a more precise definition of the required chemical features and their spatial relationships. Molecular docking studies can then be used to predict the binding mode of new benzylamine derivatives and estimate their binding affinity.[1]

Computational_Workflow cluster_ligand Ligand-Based cluster_structure Structure-Based Ligand_Set Set of Active Ligands Alignment Molecular Alignment Ligand_Set->Alignment Pharmacophore_Gen_L Pharmacophore Generation Alignment->Pharmacophore_Gen_L Validation Model Validation Pharmacophore_Gen_L->Validation Receptor_Structure Receptor 3D Structure Binding_Site Binding Site Analysis Receptor_Structure->Binding_Site Pharmacophore_Gen_S Pharmacophore Generation Binding_Site->Pharmacophore_Gen_S Pharmacophore_Gen_S->Validation VS Virtual Screening Validation->VS Hit_ID Hit Identification VS->Hit_ID

Caption: Computational workflow for pharmacophore model development.

Experimental Validation

Computational models must be validated through experimental testing.

  • Synthesis: Novel benzylamine derivatives designed based on the pharmacophore model are synthesized.[14]

  • In Vitro Binding Assays: The affinity of the synthesized compounds for σ1 and σ2 receptors is determined using radioligand binding assays.[12] This provides the primary data for assessing the accuracy of the pharmacophore model.

  • Functional Assays: Compounds with high affinity and selectivity are further evaluated in functional assays to determine if they act as agonists or antagonists.[8]

Table 1: Representative Benzylamine Derivatives and their Sigma Receptor Affinities

Compound IDR1 (on Amine)R2 (on Benzyl Ring)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Reference
7i N-propyl4-Cl1.2>1400>1167[12]
7w N-butyl4-CN3.6>1000>278[12]
7y N-pentyl4-NO22.5>1000>400[12]
Compound 6 TetrahydroisoquinolinePolysubstituted53.2 (for σ2)-Selective for σ2[6]
Compound 2 Substituted Piperidine4-Cl1.7410241[15][16]

Future Directions and Conclusion

The field of sigma receptor research continues to evolve, with ongoing efforts to develop ligands with improved subtype selectivity and specific functional profiles (agonist vs. antagonist). The integration of advanced computational techniques, such as molecular dynamics simulations, with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of novel benzylamine-based therapeutics.[17] A deeper understanding of the structural biology of the σ2 receptor will be a major catalyst for the rational design of selective ligands for this important cancer target.

References

  • Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. Bentham Science Publishers.
  • Representation of the sigma-1 receptor pharmacophore.
  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. PMC.
  • Novel sigma-1 ligands as a potential therapeutic agents: Synthesis and preliminary evalu
  • SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS A Dissertation Presented to the: Chemistry. Semantic Scholar.
  • Sigma Receptors.
  • Pharmacophore identification for sigma-1 (sigma1)
  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental D
  • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed.
  • Synthesis and functional evaluation of tetrahydroisoquinoline and polysubstituted benzylamine derivatives as sigma-2 receptor-targeted small-molecule probes. PubMed.
  • Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands. Semantic Scholar.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC.
  • Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. PubMed.
  • 3D pharmacophore models for σ 1 R.
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Usiena air.
  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI.
  • Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. MDPI.
  • MD simulations of Human Sigma1 Receptor Trimer Uncovers Cholesterol Dependent Stabilization and Ligand Specific Dynamics. bioRxiv.org.
  • The Pharmacology of the Sigma-1 Receptor.
  • What is the structure-activity relationship SAR in drug design?.
  • Structure-Activity Relationship (SAR) Studies. Oncodesign Services.
  • From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul

Sources

Exploratory

The Identification and Application of CAS 884507-33-9 (Dabrafenib Mesylate): A Technical Guide for Researchers

This guide provides an in-depth technical overview of the compound identified by CAS Registry Number 884507-33-9, known as Dabrafenib Mesylate. Developed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the compound identified by CAS Registry Number 884507-33-9, known as Dabrafenib Mesylate. Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical information from chemical databases, preclinical studies, and clinical trials. We will delve into its chemical identity, mechanism of action, key experimental protocols for its evaluation, and its significance in targeted cancer therapy.

Chemical Identity and Physicochemical Properties

The Chemical Abstracts Service (CAS) Registry Number® 884507-33-9 is assigned to the mesylate salt of Dabrafenib.[1][2] The free base, Dabrafenib, has the CAS number 1195765-45-7.[3] Dabrafenib is a potent, selective, ATP-competitive inhibitor of the RAF kinases.[4]

Table 1: Chemical and Physical Properties of Dabrafenib Mesylate

PropertyValueSource
IUPAC Name N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide;methanesulfonic acid[2][5]
Molecular Formula C23H20F3N5O2S2.CH3SO3H[5]
Molecular Weight 615.66 g/mol [5]
Appearance White to slightly colored solid[6]
Solubility Soluble in DMSO (e.g., 30.78 mg/mL)[5]
pKa 6.6, 2.2, -1.5[6]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a highly selective inhibitor of the BRAF kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[7] In approximately 50% of melanomas, a specific mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF protein.[7][8] This aberrant signaling drives uncontrolled cell proliferation and survival.[9]

Dabrafenib potently inhibits mutant forms of BRAF, including BRAF V600E, V600K, and V600D, with IC50 values in the low nanomolar range.[8] By binding to the ATP-binding site of the mutated BRAF kinase, dabrafenib blocks its activity, leading to the inhibition of downstream signaling through MEK and ERK.[9] This ultimately results in G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[9]

It is crucial to note that dabrafenib is not indicated for the treatment of wild-type BRAF cancers due to the risk of paradoxical MAPK pathway activation.[7][8]

MAPK_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Cellular Response Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK binds RAS RAS RTK->RAS activates BRAF_mut BRAF (V600E) RAS->BRAF_mut activates MEK MEK BRAF_mut->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Proliferation ERK->Proliferation promotes Survival Survival ERK->Survival promotes Dabrafenib Dabrafenib Dabrafenib->BRAF_mut inhibits

Dabrafenib's inhibition of the MAPK signaling pathway.

Experimental Protocols for In Vitro Evaluation

To characterize the activity of Dabrafenib in a laboratory setting, several key assays are routinely employed. Below are representative protocols for a cell-free kinase assay and a cell proliferation assay.

Cell-Free BRAF V600E Kinase Inhibition Assay

This assay directly measures the ability of Dabrafenib to inhibit the enzymatic activity of the purified, mutated BRAF V600E kinase.

Materials:

  • Purified recombinant BRAF V600E enzyme

  • Kinase substrate (e.g., MEK1)

  • ATP

  • Kinase assay buffer

  • Dabrafenib stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of Dabrafenib in the kinase assay buffer.

  • In a microplate, add the purified BRAF V600E enzyme and the kinase substrate to each well.

  • Add the diluted Dabrafenib or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Calculate the percentage of kinase activity inhibition for each Dabrafenib concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

BRAF V600E Mutant Cell Proliferation Assay

This assay assesses the effect of Dabrafenib on the growth and viability of cancer cell lines harboring the BRAF V600E mutation.

Materials:

  • BRAF V600E mutant human melanoma cell line (e.g., A375)

  • Complete cell culture medium

  • Dabrafenib stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the A375 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • The following day, replace the culture medium with fresh medium containing serial dilutions of Dabrafenib. Include a vehicle control group with DMSO.

  • Incubate the plates for 72 hours.[10]

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

  • Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_assay1 Cell-Free Kinase Assay cluster_assay2 Cell Proliferation Assay A1 Prepare Dabrafenib dilutions A3 Add Dabrafenib/DMSO A1->A3 A2 Add BRAF V600E enzyme & substrate A2->A3 A4 Initiate reaction with ATP A3->A4 A5 Incubate A4->A5 A6 Quantify phosphorylation A5->A6 A7 Calculate IC50 A6->A7 B1 Seed A375 cells B2 Add Dabrafenib/DMSO dilutions B1->B2 B3 Incubate for 72h B2->B3 B4 Add viability reagent B3->B4 B5 Incubate B4->B5 B6 Measure signal B5->B6 B7 Calculate GI50 B6->B7

Workflow for in vitro evaluation of Dabrafenib.

Pharmacokinetics and Metabolism

The recommended dose of Dabrafenib is 150 mg twice daily.[11] It has a high oral bioavailability of 95%.[11] Dabrafenib's metabolism is primarily mediated by the cytochrome P450 enzymes CYP2C8 and CYP3A4.[12][13] This leads to the formation of several metabolites, including hydroxy-dabrafenib, carboxy-dabrafenib, and desmethyl-dabrafenib.[4][12][14] Hydroxy-dabrafenib is also pharmacologically active.[11]

Dabrafenib can induce its own metabolism, leading to a time-dependent increase in its apparent clearance.[11] This auto-induction means that steady-state concentrations are typically reached after about 14 days of consistent dosing.[11] Due to its metabolism by CYP enzymes, there is a potential for drug-drug interactions with strong inhibitors or inducers of CYP3A4 and CYP2C8.[12][13]

Clinical Application and Significance

Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has become a cornerstone in the treatment of patients with unresectable or metastatic melanoma harboring BRAF V600E or V600K mutations.[7] Clinical trials have demonstrated significant improvements in progression-free survival and overall response rates compared to chemotherapy.[9]

The combination therapy of Dabrafenib and Trametinib has shown superior efficacy to Dabrafenib alone.[9] This combination approach provides a more complete blockade of the MAPK pathway, which can help to overcome or delay the onset of acquired resistance. The use of this combination has been expanded to treat other BRAF V600E-mutated cancers, including non-small cell lung cancer and anaplastic thyroid cancer.[3][7]

Conclusion

CAS 884507-33-9, Dabrafenib Mesylate, represents a significant advancement in the field of targeted oncology. Its high specificity for mutant BRAF kinases has provided a valuable therapeutic option for patients with specific genetic markers. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental evaluation is essential for researchers and clinicians working to further refine and expand the application of this important therapeutic agent.

References

  • PAGANZ. (2018, January 24).
  • Ouellet, D., et al. (2014, August 12). Dose Selection, Pharmacokinetics, and Pharmacodynamics of BRAF Inhibitor Dabrafenib (GSK2118436). AACR Journals.
  • UCSF Clinical Trials. (2025, November 7). Dabrafenib and Trametinib for BRAF V600 Mutant Low-Grade Gliomas.
  • Puszkiel, A., et al. (2019, April 15). Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib. PubMed.
  • Novartis. (2024, December 5). Dabrafenib capsules.
  • ClinicalTrials.gov. (n.d.).
  • Novartis. (2016, December 7). PrTAFINLAR®.
  • ClinicalTrials.gov. (n.d.).
  • Shitara, K., et al. (2023, May 31). Phase II trial of dabrafenib and trametinib in patients with BRAFV600E/R or non-BRAFV600 mutated advanced solid tumors: Results from the BELIEVE trial (NCCH1901).
  • Griesinger, F., et al. (n.d.).
  • King, A. J., et al. (2013, July 3).
  • PubChem. (n.d.). Dabrafenib | C23H20F3N5O2S2 | CID 44462760.
  • New Drug Approvals. (2015, March 19).
  • Tocris Bioscience. (n.d.).
  • Hu-Lieskovan, S., et al. (2015, March 31). The BRAF and MEK Inhibitors Dabrafenib and Trametinib: Effects on Immune Function and in Combination with Immunomodulatory Antibodies Targeting PD-1, PD-L1, and CTLA-4. AACR Journals.
  • PubChem. (n.d.).
  • TAPI. (n.d.).
  • Welsh, S. J., & Corrie, P. G. (n.d.).
  • R&D Systems. (n.d.). Dabrafenib mesylate | Raf Kinase Inhibitors: Tocris Bioscience.
  • ResearchGate. (2025, August 6). (PDF)
  • Patsnap. (2014, February 19).
  • ChemicalBook. (n.d.). Dabrafenib synthesis.
  • Google Patents. (n.d.).
  • CAS. (n.d.). Identify chemical substances | CAS SciFinder.
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • U.S.
  • Oncology News Central. (n.d.). Dabrafenib: uses, dosing, warnings, adverse events, interactions.
  • Abraham, J., & Stenger, M. (2014, February 15).
  • CAS. (n.d.). SciFinder Scholar.
  • OncLive. (2014, September 10). Combination BRAF-MEK Inhibition With Dabrafenib and Trametinib for BRAF-Mutant Melanoma.
  • CAS Common Chemistry. (n.d.). α-Methyl-p-tyrosine.
  • CAS Common Chemistry. (n.d.). 2-(2-Methylphenyl)-1H-isoindole-1,3(2H)-dione.
  • CAS Common Chemistry. (n.d.). Prednylidene.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

Application Note: Synthesis and Isolation of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and PROTAC/Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and PROTAC/Drug Development Professionals Molecule CAS: 884507-33-9[]

Strategic Overview

N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine is a highly versatile, bifunctional building block frequently utilized in the design of central nervous system (CNS) agents, histamine receptor modulators, and modern heterobifunctional degraders (PROTACs)[]. Structurally, it features a basic tertiary amine ether linkage and a secondary benzylamine, making it an excellent candidate for further functionalization via amide coupling or SNAr reactions.

This application note details a robust, two-step, scalable protocol designed around the principles of thermodynamic control and kinetic selectivity.

Reaction Design & Causality

To ensure high fidelity and yield, the synthesis is broken down into two mechanistically distinct phases: a Williamson etherification followed by a direct reductive amination.

Step 1: Williamson Etherification

The first step involves the alkylation of salicylaldehyde with 2-dimethylaminoethyl chloride hydrochloride[2] to yield 2-[2-(dimethylamino)ethoxy]benzaldehyde (CAS: 15182-06-6)[3].

  • Base Selection (Causality): Potassium carbonate ( K2​CO3​ ) is selected over stronger bases like NaH or NaOH . K2​CO3​ is perfectly tuned to deprotonate the phenol (pKa ~10) without inducing unwanted aldol condensation of the aldehyde moiety. Furthermore, 3.0 equivalents are used: one to neutralize the hydrochloride salt of the alkylating agent, one to deprotonate the phenol, and one to maintain an alkaline buffer.

  • Solvent Selection: Dimethylformamide (DMF) is utilized as a polar aprotic solvent to leave the phenoxide anion unsolvated and highly nucleophilic, accelerating the SN​2 displacement.

Step 2: Direct Reductive Amination

The intermediate aldehyde is reacted with methylamine, followed by in situ reduction to N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine.

  • Reducing Agent (Causality): Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) is the gold standard for this transformation[4]. Unlike NaBH4​ , which rapidly reduces aldehydes to alcohols, STAB is a mild hydride donor. The electron-withdrawing acetate groups stabilize the boron-hydrogen bond, preventing the direct reduction of the aldehyde. Instead, STAB kinetically favors the reduction of the more electrophilic, transiently protonated imine/iminium intermediate[4].

  • Self-Validating Purification: The protocol employs an acid-base extraction workflow. Because the target molecule is a diamine, it readily forms a water-soluble dihydrochloride salt at pH < 2, allowing all neutral impurities (like unreacted aldehyde or alcohol byproducts) to be washed away in the organic phase.

SynthesisRoute SM1 Salicylaldehyde + 2-Dimethylaminoethyl chloride HCl Step1 K2CO3, DMF 80°C, 12h (Williamson Etherification) SM1->Step1 Int 2-[2-(dimethylamino)ethoxy] benzaldehyde Step1->Int Step2 MeNH2, NaBH(OAc)3 DCE, RT, 16h (Reductive Amination) Int->Step2 Prod N-methyl-2-[2-(dimethylamino) ethoxy]benzylamine Step2->Prod

Fig 1. Two-step synthesis workflow for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Specifications (10 mmol scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
Salicylaldehyde[2]122.121.01.22 gStarting Material
2-Dimethylaminoethyl chloride HCl[2]144.041.21.73 gAlkylating Agent
Potassium Carbonate ( K2​CO3​ )138.213.04.15 gBase
DMF (Anhydrous)N/AN/A15.0 mLSolvent (Step 1)
2-[2-(dimethylamino)ethoxy]benzaldehyde[3]193.241.01.93 g (Expected)Intermediate
Methylamine (2M in THF)31.062.010.0 mLAmine Source
NaBH(OAc)3 (STAB)[4]211.941.53.18 gReducing Agent
1,2-Dichloroethane (DCE)N/AN/A20.0 mLSolvent (Step 2)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-[2-(dimethylamino)ethoxy]benzaldehyde
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas ( N2​ or Argon).

  • Reagent Loading: Add salicylaldehyde (1.22 g, 10.0 mmol) and anhydrous DMF (15 mL) to the flask. Stir to dissolve.

  • Base Addition: Add K2​CO3​ (4.15 g, 30.0 mmol) in one portion. The solution will turn deep yellow, indicating the formation of the phenoxide anion.

  • Alkylation: Add 2-dimethylaminoethyl chloride hydrochloride (1.73 g, 12.0 mmol) portion-wise over 5 minutes.

  • Heating: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 12 hours.

  • IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 3:1). The salicylaldehyde spot ( Rf​ ~0.8) should disappear, replaced by a lower Rf​ UV-active spot.

  • Workup: Cool the mixture to room temperature. Dilute with deionized water (50 mL) to dissolve inorganic salts and extract with Ethyl Acetate ( 3×30 mL).

  • Washing: Wash the combined organic layers with brine ( 3×20 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. Proceed to Step 2 without further purification.

Protocol B: Direct Reductive Amination to Target Molecule
  • Imine Formation: Dissolve the intermediate 2-[2-(dimethylamino)ethoxy]benzaldehyde (assumed 10.0 mmol) in anhydrous DCE (20 mL) in a 100 mL flask. Add Methylamine (2M in THF, 10.0 mL, 20.0 mmol). Stir at room temperature for 2 hours to allow the imine equilibrium to establish.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add NaBH(OAc)3 (3.18 g, 15.0 mmol) portion-wise over 15 minutes to control the mild exotherm[4].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (20 mL). Stir for 30 minutes until gas evolution ceases. Extract with Dichloromethane (DCM) ( 2×30 mL).

Protocol C: Self-Validating Acid-Base Isolation
  • Acid Extraction: Extract the combined DCM layers with 1M aqueous HCl ( 3×20 mL). The target diamine protonates and migrates to the aqueous layer.

  • Organic Discard: Discard the DCM layer (contains unreacted aldehyde and neutral byproducts).

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH until the pH reaches >11. The aqueous layer will turn cloudy as the free-base amine precipitates/oils out.

  • Final Extraction: Extract the basic aqueous layer with fresh DCM ( 3×30 mL).

  • Drying: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo to afford N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine as a viscous, clear to pale-yellow oil.

Mechanistic Troubleshooting & Optimization

When executing reductive aminations, kinetic control is paramount. If the aldehyde is reduced to the alcohol before the imine can form, yields will plummet. The logic tree below outlines the causality of failure modes and their respective optimizations.

STAB_Mechanism Aldehyde Aldehyde + MeNH2 Imine Imine Intermediate (Fast equilibrium) Aldehyde->Imine Nucleophilic Addition Alcohol Alcohol Byproduct (Minimized) Aldehyde->Alcohol Direct Reduction (Slow with STAB) Amine Target Secondary Amine (Favored Product) Imine->Amine Selective Reduction (Fast with STAB) STAB NaBH(OAc)3 (STAB) Mild Hydride Donor STAB->Imine

Fig 2. Kinetic selectivity of NaBH(OAc)3 in direct reductive amination favoring the amine.

Table 2: In-Process Controls (IPC) and Self-Validation Metrics

StepTechniqueObservation / Validation Metric
1TLC (Hexane:EtOAc 3:1)Disappearance of salicylaldehyde ( Rf​ ~0.8); new spot ( Rf​ ~0.3, UV active).
2TLC (DCM:MeOH 9:1, 1% NH4​OH )Disappearance of intermediate ( Rf​ ~0.7); new polar spot ( Rf​ ~0.2, Ninhydrin positive).
2Acid-Base ExtractionTarget amine partitions into aqueous acid, leaving neutral impurities in organics.

References

  • Main Product - BOC Sciences. BOC Sciences.
  • 2-(Dimethyl amino) ethyl chloride hydrochloride Manufacturer. AVD Pharmaceutical.
  • 15182-06-6 | 2-[2-(Dimethylamino)ethoxy]benzaldehyde - ChemScene. ChemScene.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.

Sources

Application

Application Note: Comprehensive Protocol for the N-Methylation of 2-[2-(dimethylamino)ethoxy]benzylamine

Introduction & Strategic Rationale The compound 2-[2-(dimethylamino)ethoxy]benzylamine (CAS 91215-97-3) is a highly versatile bifunctional building block frequently utilized in drug discovery and molecular scaffolding[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound 2-[2-(dimethylamino)ethoxy]benzylamine (CAS 91215-97-3) is a highly versatile bifunctional building block frequently utilized in drug discovery and molecular scaffolding[1]. Structurally, it features a highly basic tertiary aliphatic amine (dimethylamino group) and a primary benzylic amine.

In medicinal chemistry, the N-methylation of primary benzylic amines is a critical structural modification used to tune a molecule's basicity, lipophilicity, and target-binding affinity. However, direct alkylation using alkyl halides (e.g., methyl iodide) is notoriously difficult to control, typically yielding a statistical mixture of mono-methylated, di-methylated, and quaternary ammonium salts. To achieve precise chemoselectivity, reductive amination strategies must be employed.

This guide provides field-proven, self-validating methodologies for both the selective mono-N-methylation and the exhaustive di-N-methylation of 2-[2-(dimethylamino)ethoxy]benzylamine.

Mechanistic Principles

Selective Mono-N-Methylation

Achieving mono-methylation requires strict stoichiometric control and a selective reducing agent. The reaction proceeds via the condensation of the primary amine with exactly one equivalent of formaldehyde to form an intermediate imine. To prevent over-alkylation, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Unlike sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion without reducing unreacted formaldehyde, thereby halting the reaction at the secondary amine stage[2].

Exhaustive Di-N-Methylation (Eschweiler–Clarke Reaction)

When the tertiary amine is desired, the Eschweiler–Clarke reaction is the gold standard. This method utilizes excess formaldehyde and formic acid. Formic acid serves a dual purpose: it acts as an acid catalyst to form the iminium ion and as a hydride donor for its reduction. The defining feature of this mechanism is the expulsion of carbon dioxide (CO₂), which renders the reduction step irreversible. Crucially, because a tertiary amine cannot form an iminium ion, the reaction naturally stops at the di-methylated stage, completely avoiding the formation of quaternary ammonium salts[3].

Workflow Start 2-[2-(dimethylamino)ethoxy]benzylamine (Primary Amine) Decision Target N-Methylation State? Start->Decision Mono Mono-N-methylation (Secondary Amine) Decision->Mono +1 Methyl Di Di-N-methylation (Tertiary Amine) Decision->Di +2 Methyls Cond1 1.0 eq HCHO NaBH(OAc)3, DCE, RT Mono->Cond1 Cond2 Excess HCHO HCOOH, 100°C Reflux Di->Cond2

Decision matrix for the N-methylation of 2-[2-(dimethylamino)ethoxy]benzylamine.

Reagent Selection & Quantitative Data

The selection of the reducing agent and the implementation of in-process controls are the foundations of a self-validating protocol.

Table 1: Reductant Selection Matrix

Reducing Agent Solvent System Selectivity Profile Toxicity / Byproducts Optimal Application
NaBH(OAc)₃ DCE, DCM, THF High (Reduces iminium, not aldehydes) Low (Acetate waste) Mono-N-methylation[2]
NaBH₃CN MeOH, EtOH Moderate (pH dependent) High (Toxic HCN gas risk) Acidic conditions
NaBH₄ MeOH, EtOH Low (Reduces aldehydes rapidly) Low (Borate waste) Stepwise imine reduction

| HCOOH | Neat (with HCHO) | High (Requires iminium formation) | Low (CO₂ and H₂O) | Di-N-methylation[3] |

Table 2: Self-Validating Analytical Parameters

Parameter Mono-N-Methylation Di-N-Methylation Mechanistic Rationale
Target Mass Shift (LC-MS) +14.01 Da +28.03 Da Addition of one vs. two -CH₃ groups.
Ninhydrin Stain (TLC) Positive (Purple) Negative Ninhydrin requires at least one N-H bond to form Ruhemann's purple.
Dragendorff Stain (TLC) Weak / Variable Strongly Positive Dragendorff reagent selectively complexes with tertiary amines.

| Aqueous Extraction pH | > 11.0 | > 11.0 | Both the benzylic amine and the ether-linked dimethylamine must be fully deprotonated for organic partitioning. |

Experimental Workflows

Protocol A: Selective Mono-N-Methylation via NaBH(OAc)₃

Objective: Synthesis of the secondary benzylic amine.

  • Imine Formation: Dissolve 2-[2-(dimethylamino)ethoxy]benzylamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add aqueous formaldehyde (37 wt. % in H₂O, 1.0 eq) dropwise at room temperature. Stir for 1 hour.

    • Causality: DCE is a non-protic solvent that stabilizes the iminium intermediate and provides excellent solubility for the borohydride reagent[2].

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture.

    • Causality: Portion-wise addition controls the mild exothermic reduction and prevents the accumulation of unreacted hydride species, further suppressing over-alkylation.

  • Propagation: Stir the reaction mixture at room temperature for 4–12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quench & pH Adjustment: Quench the reaction with saturated aqueous NaHCO₃. Adjust the aqueous layer to pH > 11 using 1 M NaOH.

    • Causality: The starting material and product contain an aliphatic tertiary dimethylamino group (pKa ~9.5). A high pH ensures the entire molecule is uncharged, preventing product loss in the aqueous waste.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Exhaustive Di-N-Methylation via Eschweiler-Clarke

Objective: Synthesis of the tertiary benzylic amine.

  • Acidic Solvation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-[2-(dimethylamino)ethoxy]benzylamine (1.0 eq) in formic acid (85-98%, 10.0 eq). Cool the flask in an ice bath during addition.

    • Causality: Formic acid acts as both the solvent and the hydride donor. The initial protonation of the amines is highly exothermic[3].

  • Electrophile Addition: Add aqueous formaldehyde (37 wt. % in H₂O, 3.0–5.0 eq) to the acidic mixture.

  • Thermal Decarboxylation: Heat the mixture to 100 °C (reflux) for 8–12 hours.

    • Causality: Reflux temperatures are required to drive the decarboxylation step. The visible evolution of CO₂ gas serves as a physical in-process control indicating active reduction[3].

  • Quench: Cool the mixture to room temperature. Carefully add 2 M HCl to quench unreacted formaldehyde and formic acid, then concentrate under vacuum to remove volatiles.

  • Basification & Extraction: Dissolve the crude residue in water and basify to pH > 11 using 2 M NaOH. Extract with dichloromethane (3x). Dry over Na₂SO₄, filter, and concentrate to yield the pure tertiary amine product.

Mechanism A Primary Amine (R-NH2) B Imine (R-N=CH2) A->B + HCHO - H2O C Iminium Ion (R-NH+=CH2) B->C + H+ D Secondary Amine (R-NH-CH3) C->D + H- (from HCOOH) - CO2 E Tertiary Amine (R-N(CH3)2) D->E Repeat Cycle

Eschweiler-Clarke mechanism showing the sequential reduction of iminium intermediates.

References

  • Tebubio. "2-[2-(Dimethylamino)ethoxy]benzylamine - 5 mg". Tebubio.
  • Wikipedia Contributors. "Eschweiler–Clarke reaction". Wikipedia, The Free Encyclopedia.
  • Benchchem. "Technical Support Center: Synthesis of (2S)-2-(methylamino)propan-1-ol". Benchchem.

Sources

Method

Application Note: Reagents and Protocols for the Synthesis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

Introduction & Strategic Rationale N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (CAS: 884507-33-9)[] is a highly versatile bifunctional building block. Featuring an ortho-substituted benzylamine core coupled with a ba...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (CAS: 884507-33-9)[] is a highly versatile bifunctional building block. Featuring an ortho-substituted benzylamine core coupled with a basic ether side-chain, this structural motif is frequently utilized in the development of CNS-active agents, histamine receptor antagonists, and targeted protein degraders (PROTACs).

Synthesizing this molecule requires a high degree of chemoselectivity to prevent over-alkylation and side-reactions. The most robust, scalable, and atom-economical approach is a two-step sequence starting from commercially available salicylaldehyde:

  • O-Alkylation (Williamson Ether Synthesis): Selective etherification of the phenolic hydroxyl group.

  • Reductive Amination: Conversion of the preserved aldehyde into the target secondary amine.

This guide details the mechanistic causality behind reagent selection and provides self-validating protocols to ensure high-purity yields suitable for downstream pharmaceutical applications.

Reagents and Materials

The following quantitative data summarizes the optimized stoichiometric ratios and reagents required for this two-step synthesis.

ReagentCAS NumberRoleMW ( g/mol )Equivalents
Salicylaldehyde 90-02-8Starting Material122.121.0
2-Chloro-N,N-dimethylethanamine HCl 4584-46-7Alkylating Agent144.041.2
Potassium Carbonate (K₂CO₃) 584-08-7Base138.213.0
N,N-Dimethylformamide (DMF) 68-12-2Solvent (Step 1)73.09-
Methylamine (33% w/w in EtOH)74-89-5Amine Source31.062.0
Sodium Triacetoxyborohydride 56553-60-7Reducing Agent211.941.5
Dichloromethane (DCM) 75-09-2Solvent (Step 2)84.93-

Experimental Protocols & Mechanistic Insights

Step 1: O-Alkylation of Salicylaldehyde

Objective: Synthesis of 2-[2-(dimethylamino)ethoxy]benzaldehyde (CAS: 15182-06-6)[2].

Mechanistic Causality: Salicylaldehyde is relatively acidic (pKa ~8.4) due to the electron-withdrawing nature of the ortho-formyl group. Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to quantitatively deprotonate the phenol, yet mild enough to avoid triggering unwanted aldol condensations or Cannizzaro reactions that plague stronger bases like NaH or KOH . Because the alkylating agent (2-chloro-N,N-dimethylethanamine) is supplied as a hydrochloride salt to prevent self-polymerization, an excess of K₂CO₃ (3.0 eq) is strictly required: one equivalent to neutralize the HCl, one to deprotonate the phenol, and one to maintain a basic reaction matrix.

Self-Validating Protocol:

  • Initiation: Charge a round-bottom flask with Salicylaldehyde (1.0 eq) and anhydrous DMF (0.5 M concentration). Add anhydrous K₂CO₃ (3.0 eq). Stir at room temperature for 15 minutes to allow phenoxide formation (solution will turn deep yellow).

  • Alkylation: Add 2-Chloro-N,N-dimethylethanamine HCl (1.2 eq) in one portion. Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexanes/EtOAc 3:1). The highly UV-active salicylaldehyde spot (Rf ~0.8) should be completely consumed, replaced by a lower-running spot (Rf ~0.3) that stains positive with 2,4-Dinitrophenylhydrazine (2,4-DNP).

  • Workup Validation: Cool to room temperature and filter out the inorganic salts. Dilute the filtrate with Ethyl Acetate and wash aggressively with 5% aqueous LiCl (3x) to remove DMF. Crucial validation step: Wash the organic layer with 1M NaOH. This extracts any unreacted salicylaldehyde into the aqueous layer, ensuring the organic phase contains only the pure O-alkylated intermediate.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield 2-[2-(dimethylamino)ethoxy]benzaldehyde as a viscous yellow oil.

Step 2: Reductive Amination

Objective: Conversion of the intermediate to N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine.

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the premier reagent for this transformation. As established by Abdel-Magid et al. , NaBH(OAc)₃ is exceptionally mild; it reduces the transiently formed imine/iminium ion significantly faster than it reduces the starting aldehyde. This kinetic preference virtually eliminates the formation of the corresponding benzyl alcohol byproduct, a common failure point when using harsher hydrides like NaBH₄. An excess of methylamine (2.0 eq) is used to drive imine formation to completion and suppress dialkylation.

Self-Validating Protocol:

  • Imine Formation: Dissolve 2-[2-(dimethylamino)ethoxy]benzaldehyde (1.0 eq) in anhydrous DCM (0.2 M). Add Methylamine (33% in EtOH, 2.0 eq). Stir at room temperature for 2 hours to allow the imine to fully form.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the mild exothermic reaction. Allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • In-Process Control (IPC): Monitor by LC-MS or TLC (DCM/MeOH/NH₄OH 90:9:1). The aldehyde peak must be entirely absent.

  • Workup Validation (Acid-Base Extraction): Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. To guarantee absolute purity of the diamine product, extract the combined DCM layers with 1M HCl (3x). The basic product moves into the aqueous layer, leaving neutral/acidic impurities in the DCM. Discard the DCM. Basify the aqueous layer to pH > 12 using 6M NaOH, and extract with fresh DCM (3x).

  • Isolation: Dry the final organic phase over Na₂SO₄, filter, and concentrate to afford the pure target compound, N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine.

Workflow Visualization

SynthesisWorkflow Salicylaldehyde Salicylaldehyde (CAS: 90-02-8) Step1 Step 1: O-Alkylation (K2CO3, DMF, 80°C) Salicylaldehyde->Step1 AlkylatingAgent 2-Chloro-N,N-dimethylethanamine HCl (CAS: 4584-46-7) AlkylatingAgent->Step1 Intermediate 2-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS: 15182-06-6) Step1->Intermediate Step2 Step 2: Reductive Amination (NaBH(OAc)3, DCM, RT) Intermediate->Step2 Methylamine Methylamine (CH3NH2) (CAS: 74-89-5) Methylamine->Step2 Target N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (CAS: 884507-33-9) Step2->Target

Figure 1: Two-step synthetic workflow for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine.

Analytical Characterization Expectations

To verify the success of the synthesis, the final product should be subjected to ¹H NMR (CDCl₃) analysis. Key diagnostic signals include:

  • Loss of Aldehyde: The distinct singlet at ~10.0 ppm (from the Step 1 intermediate) must be completely absent.

  • Benzylic Protons: A new singlet integrating to 2H will appear at ~3.8 ppm, corresponding to the newly formed -CH2-NH- bridge.

  • N-Methyl Group: A sharp singlet integrating to 3H at ~2.4 ppm confirms the successful incorporation of the methylamine moiety.

  • Dimethylamino Group: A strong singlet integrating to 6H at ~2.3 ppm confirms the survival of the basic ether side-chain.

References

  • Kelly, C. (2013). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. ChemSpider Synthetic Pages, 703. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

Welcome to the technical support center for the synthesis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine and its analogues. This guide is designed for researchers, scientists, and drug development professionals to tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine and its analogues. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, grounded in established chemical principles.

The synthesis of this molecule, a key scaffold in medicinal chemistry, involves a sequence of robust and well-established, yet often challenging, organic transformations.[1][2] This guide will deconstruct the synthesis into its three core stages, addressing potential pitfalls and offering optimization strategies for each. While the examples provided may reference the closely related and well-documented 4-isomer (a precursor to the gastroprokinetic agent Itopride), the principles and troubleshooting logic are directly applicable to the 2-isomer.[1]

Overall Synthetic Workflow

The most common and logical synthetic approach begins with a readily available substituted benzonitrile, proceeds through an etherification and a reduction, and concludes with a selective N-methylation.

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: N-Methylation Start 2-Hydroxybenzonitrile Ether 2-[2-(Dimethylamino)ethoxy]benzonitrile Start->Ether 2-(Dimethylamino)ethyl chloride, Base (e.g., K2CO3), Solvent (e.g., Acetone) Primary_Amine 2-[2-(Dimethylamino)ethoxy]benzylamine Ether->Primary_Amine Reducing Agent (e.g., H2/Raney Ni or NaBH4/Catalyst) Final_Product N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine Primary_Amine->Final_Product Methylating Agent (e.g., Methanol/Ru-Catalyst)

Caption: General three-step synthetic route to the target compound.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Step 1: Williamson Ether Synthesis

This step involves the SN2 reaction between the phenoxide of 2-hydroxybenzonitrile and 2-(dimethylamino)ethyl chloride.[3][4]

Q1: My etherification yield is low, and I have a lot of unreacted 2-hydroxybenzonitrile. What's going wrong?

A1: Low yield in a Williamson ether synthesis typically points to one of four issues: incomplete deprotonation of the phenol, suboptimal solvent choice, insufficient reaction time or temperature, or side reactions.[3][5]

  • Incomplete Deprotonation: The first step is the quantitative formation of the nucleophilic phenoxide ion. If your base is too weak, this equilibrium will not favor the phenoxide, and the reaction will stall.

    • Solution: Evaluate your choice of base. While potassium carbonate (K₂CO₃) is a good starting point, less acidic phenols may require a stronger base like sodium hydroxide (NaOH). For very difficult reactions, sodium hydride (NaH) can be used, but it is highly moisture-sensitive and often overkill.[5]

  • Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, creating a solvent cage that blunts its reactivity.

    • Solution: Always use a polar aprotic solvent. Acetone, dimethylformamide (DMF), and acetonitrile are excellent choices as they solvate the counter-ion (e.g., K⁺) but not the nucleophile, accelerating the reaction.[3][5] A patent for a similar synthesis reports a 97% yield using potassium hydroxide in acetone.[6][7]

  • Reaction Conditions: These reactions are not always instantaneous.

    • Solution: Ensure the reaction is heated sufficiently (typically refluxing the solvent) for an adequate duration (often 8 hours or more).[7] Monitor the reaction by TLC to track the disappearance of the starting material.

Troubleshooting_Ether_Synthesis Start Low Yield in Williamson Ether Synthesis Base_Check Is the base strong enough? (e.g., K2CO3, NaOH) Start->Base_Check Solvent_Check Is the solvent polar aprotic? (e.g., Acetone, DMF) Base_Check->Solvent_Check Yes Use_Stronger_Base Action: Use stronger base (e.g., NaOH, NaH) Base_Check->Use_Stronger_Base No Conditions_Check Are time/temperature sufficient? Solvent_Check->Conditions_Check Yes Use_Polar_Aprotic Action: Switch to Acetone, DMF, or Acetonitrile Solvent_Check->Use_Polar_Aprotic No Increase_Time_Temp Action: Increase reaction time and/or temperature (reflux) Conditions_Check->Increase_Time_Temp No Success Yield Improved Conditions_Check->Success Yes Use_Stronger_Base->Base_Check Use_Polar_Aprotic->Solvent_Check Increase_Time_Temp->Conditions_Check Overmethylation Over-methylation occurs because k2 is often ≥ k1 RNH2 Primary Amine (Starting Material) RNHMe Secondary Amine (Desired Product) RNH2->RNHMe + Me-X (k1) RNMe2 Tertiary Amine (Over-alkylation) RNHMe->RNMe2 + Me-X (k2)

Caption: The kinetic challenge of selective mono-N-methylation.

  • Modern, Selective Solutions:

    • Catalytic Methylation with Methanol: This is a highly effective and sustainable approach. Using methanol as the C1 source with a ruthenium catalyst allows for kinetic control of the reaction. [8]By carefully tuning the reaction conditions (temperature and hydrogen pressure), one can selectively generate the N-methyl secondary amine. The reaction proceeds through a hemiaminal intermediate; under the right conditions, this intermediate is hydrogenated to the secondary amine before it can react further. [8] * Methylation with Dimethyl Carbonate (DMC): DMC is a greener alternative to traditional methylating agents. In the presence of catalysts like Y-zeolites, DMC can selectively mono-N-methylate primary aromatic amines with high selectivity (92-98%). [9] Recommendation: For high selectivity and safety, we strongly recommend exploring catalytic methylation using methanol or dimethyl carbonate over classical methods like using methyl iodide.

Part 2: Experimental Protocols

The following are generalized protocols based on literature procedures. They should be optimized for your specific substrate and laboratory conditions.

Protocol 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile

[7][10]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxybenzonitrile (1.0 eq), potassium hydroxide (1.5 eq), and acetone (10 mL per gram of nitrile).

  • Phenoxide Formation: Stir the mixture and heat to reflux for 1 hour.

  • Alkylation: Slowly add a solution of 2-(dimethylamino)ethyl chloride hydrochloride (1.5 eq) neutralized with an appropriate base, or use the free base directly, to the refluxing mixture.

  • Reaction: Continue to reflux and stir the mixture for 8 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts. Remove the acetone under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product. A reported yield for the 4-isomer is 97%. [7][10]

Protocol 2: Reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile

[10]

  • Setup: In a round-bottom flask, dissolve 4-[2-(dimethylamino)ethoxy]benzonitrile (1.0 eq) in ethanol (15 mL per gram of nitrile).

  • Catalyst Addition: Add a solution of copper(II) sulfate pentahydrate (0.09 eq) in a small amount of water.

  • Reduction: Cool the mixture in an ice bath and slowly add sodium borohydride (4.4 eq) in portions.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 20 hours.

  • Workup: Cool the reaction to room temperature and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude primary amine. A reported yield for this method is 80%. [10]

Protocol 3: Selective Mono-N-methylation using Methanol (Conceptual, based on)[16]
  • Setup: In a high-pressure reactor, combine the primary amine (1.0 eq), a suitable ruthenium catalyst (e.g., a Ru-pincer complex, 1-2 mol%), and methanol (as solvent and reagent).

  • Reaction: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (this helps control the reaction pathway).

  • Heating: Heat the reaction to the optimal temperature (e.g., 110-140 °C) for 12-24 hours. The conditions must be carefully optimized to favor mono-methylation.

  • Workup: After cooling and venting the reactor, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired N-methyl secondary amine.

References

  • Study Mind. (2022, April 19). Amines - Nitriles (A-Level Chemistry). [Link]

  • Clark, J. (n.d.). Reduction of Nitriles. Chemguide. [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reduction of Amides and Nitriles. [Link]

  • Catalytic Reduction of Nitriles. (n.d.). Thieme. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. PubMed Central. [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Li, H., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal. [Link]

  • Park, S., et al. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Publications. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Khalafi-Nezhad, A., et al. (2005). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)
  • Google Patents. (n.d.). WO 2006/011696 A1. [Link]

  • Selva, M., et al. (2003). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Industrial & Engineering Chemistry Research. [Link]

  • Google Patents. (n.d.). KR100595117B1 - New preparation method of 4- [2- (dimethylamino)
  • LookChem. (n.d.). Cas 20059-73-8,4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Reductive Amination for Benzylamine Synthesis

Welcome to the technical support center for the synthesis of benzylamine and its derivatives via reductive amination. This guide is designed for researchers, scientists, and professionals in drug development who utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of benzylamine and its derivatives via reductive amination. This guide is designed for researchers, scientists, and professionals in drug development who utilize this fundamental transformation. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during experimentation. Our focus is on providing in-depth, mechanistically grounded troubleshooting advice to empower you to optimize your reactions for yield, purity, and scalability.

I. Frequently Asked Questions (FAQs)

Q1: My primary amine (benzylamine) is reacting further to form secondary (dibenzylamine) and tertiary amines. How can I prevent this over-alkylation?

This is one of the most common side reactions in reductive aminations when synthesizing primary amines.[1][2] The newly formed, more nucleophilic primary amine can compete with the ammonia source (or primary amine starting material) for the aldehyde, leading to the formation of secondary and tertiary amine impurities.[1]

Core Strategy: Stoichiometric Control

The most effective way to suppress this side reaction is to use a significant excess of the ammonia source.[3] By increasing the concentration of ammonia, you statistically favor its reaction with the benzaldehyde over the reaction of the benzylamine product.

Troubleshooting Flowchart: Over-Alkylation

G cluster_0 Problem: Over-alkylation (Secondary/Tertiary Amine Formation) start High levels of dibenzylamine detected q1 Is a large excess of ammonia source being used? start->q1 sol1 Increase ammonia source to 5-10 equivalents or more. q1->sol1 No q2 Is the aldehyde being added slowly to the amine/reducing agent mixture? q1->q2 Yes sol1->q2 sol2 Employ slow addition of the aldehyde to maintain a low concentration relative to ammonia. q2->sol2 No end Primary amine selectivity improved q2->end Yes sol2->end

Caption: Troubleshooting workflow for over-alkylation.

Q2: I'm observing significant amounts of benzyl alcohol in my crude product. What's causing this and how can I minimize it?

The formation of benzyl alcohol indicates that the reducing agent is reducing the starting benzaldehyde before it can form the imine intermediate.[1] This is a competing reaction that lowers the overall yield of the desired benzylamine.

Core Strategy: Choice of Reducing Agent and Reaction Conditions

The key is to use a reducing agent that is selective for the imine or iminium ion over the carbonyl group.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is less reactive towards aldehydes and ketones compared to other common hydrides like sodium borohydride.[4][5][6][7] Its bulkier nature and the electron-withdrawing acetate groups temper its reactivity.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the reduction of imines, particularly at a controlled pH.[5][8][9] However, it is toxic and can generate hydrogen cyanide gas, especially under acidic conditions, requiring careful handling.[5]

  • Two-Step (Indirect) Approach: If alcohol formation persists, consider a two-step procedure. First, form the imine by reacting benzaldehyde and the amine, often with the removal of water (e.g., using a Dean-Stark trap or molecular sieves). Then, after confirming imine formation, add the reducing agent.[4][5]

Comparative Analysis of Common Reducing Agents

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent selectivity for imines over carbonyls; mild.[4][5][6][7]Moisture sensitive.[1]Dichloromethane (DCM), 1,2-Dichloroethane (DCE).[1][4]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at controlled pH (around 6-7).[5][8][9]Toxic (releases HCN).[5]Methanol.[1]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Less selective; can readily reduce aldehydes.[9]Methanol, Ethanol.[10]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) "Green" and scalable; high atom economy.May require specialized high-pressure equipment.[3][11]Methanol, Ethanol.[12]
Q3: My reaction is sluggish or incomplete, and I'm recovering a lot of starting benzaldehyde. What factors should I investigate?

Incomplete conversion is often due to suboptimal conditions for the formation of the crucial imine intermediate.

Core Strategy: pH Optimization and Water Removal

Imine formation is a reversible equilibrium reaction that is generally catalyzed by mild acid.[1][9]

  • pH Control: The reaction is often optimal in a slightly acidic pH range of 4-6.[1] At this pH, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[9] If the pH is too low, the amine starting material will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1][9] A catalytic amount of acetic acid is commonly added to achieve the desired pH.[4]

  • Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of a water molecule.[5] In a one-pot reaction, this equilibrium can be driven forward by the in-situ reduction of the imine. However, in cases of poor conversion, explicitly removing water using dehydrating agents like molecular sieves can be beneficial.[1]

Reaction Pathway: Imine Formation and Reduction

G Benzaldehyde Benzaldehyde Hemiaminal Hemiaminal Benzaldehyde->Hemiaminal + Ammonia Ammonia Ammonia Ammonia->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Benzylamine Benzylamine Imine->Benzylamine Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3)->Benzylamine Reduction

Caption: General mechanism of reductive amination.

Q4: Are there any specific byproducts I should be aware of when using benzaldehyde and ammonia?

Yes, besides over-alkylation and alcohol formation, you might encounter byproducts arising from the self-condensation of benzaldehyde and ammonia. One such class of compounds is hydrobenzamides, which can form from the reaction of three molecules of benzaldehyde with two molecules of ammonia. Subsequent reduction of these species can lead to a mixture of primary and secondary amines.[13] Formation of these byproducts is typically minimized by using a large excess of ammonia and controlled reaction conditions.

II. Detailed Troubleshooting Protocols

Protocol 1: Optimizing a Sluggish Reaction with pH Control

If your reaction shows low conversion with significant recovery of starting benzaldehyde, follow this protocol.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) and the ammonia source (e.g., ammonium acetate, 5.0 eq) in a suitable solvent (e.g., methanol or DCE) under an inert atmosphere.

  • pH Adjustment: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). For more precise control, you can monitor the pH of an aqueous aliquot, aiming for a range of 4-6.

  • Imine Formation: Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation. You can monitor this step by TLC or LC-MS.

  • Reduction: Once imine formation is evident, add the selective reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to control any exotherm.

  • Monitoring and Work-up: Continue to monitor the reaction until completion. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Protocol 2: Minimizing Over-Alkylation with Slow Aldehyde Addition

This protocol is designed to maximize the yield of the primary amine by keeping the concentration of the aldehyde low relative to the ammonia source.

  • Reaction Setup: In a reaction vessel, combine the ammonia source (e.g., a 7M solution of ammonia in methanol, 10 eq), the solvent, and the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq).

  • Slow Addition: Prepare a solution of benzaldehyde (1.0 eq) in a small amount of the reaction solvent. Using a syringe pump, add the benzaldehyde solution to the stirred reaction mixture over a period of 1-4 hours.

  • Reaction Time: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-12 hours, monitoring by TLC or LC-MS for the disappearance of the intermediate imine.

  • Work-up: Perform a standard aqueous work-up as described in Protocol 1.

III. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • ChemHelp ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • PMC. (2025, October 24). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Springer. (2019, August 1). Reductive amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Link]

  • Google Patents. (n.d.). CN1948266B - A method for preparing N-monosubstituted benzylamine by catalytic hydrogenation reductive amination.

  • ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. [Link]

  • PMC. (n.d.). Reductive amination with zinc powder in aqueous media. [Link]

  • Journal of the American Chemical Society. (2004, February 24). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Application Note – Reductive Amination. (n.d.). [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

Sources

Troubleshooting

Removing unreacted methylamine from N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists facing a specific, notoriously stubborn purification bottleneck: the complete removal of unreacted methylamine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists facing a specific, notoriously stubborn purification bottleneck: the complete removal of unreacted methylamine from N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (CAS: 884507-33-9).

As a highly basic, polar diamine containing both secondary and tertiary amine functionalities, this target compound strongly retains volatile primary amines. This guide provides field-proven, mechanistically grounded solutions to achieve analytical purity.

Part 1: The Chemical Challenge & Data Presentation

Methylamine is a gas at room temperature. Theoretically, it should be easily removed under vacuum. However, in the presence of a viscous, highly basic diamine, physical entrapment and chemical interactions prevent complete volatilization.

To understand the separation strategy, we must compare the distinct chemical properties of the impurity versus the target compound's two functional moieties:

Chemical SpeciesAmine TypeVolatility (b.p.)Reactivity with Benzaldehyde Resin
Methylamine (Impurity)Primary-6 °CHigh (Forms covalent imine bond)
Target: N-methyl moietySecondary> 250 °C (est.)None (Lacks primary NH₂ group)
Target: Dimethylamino moietyTertiary> 250 °C (est.)None (Fully substituted)

Part 2: Troubleshooting FAQs

Q1: Methylamine boils at -6 °C. Why doesn't it completely disappear under high vacuum on a rotary evaporator? A1: The failure of simple evaporation is driven by two factors. First, methylamine forms extensive hydrogen-bonded networks within the viscous, polar matrix of the diamine product. Second, primary amines rapidly absorb atmospheric carbon dioxide to form non-volatile carbamate salts. Relying solely on vacuum evaporation often leaves 1–5% residual methylamine trapped in the oil.

Q2: Can I use a standard aqueous acid/base extraction to wash away the methylamine? A2: No. Both methylamine and the target compound are highly basic. The target contains both a secondary and a tertiary amine, giving it a dual-cationic character at low pH. Because their pKa values overlap significantly (typically ~10.6 for methylamine and ~9–10 for the benzylamine/alkylamine nitrogens), any pH that extracts methylamine into the aqueous layer will also extract your target compound, leading to massive yield losses.

Q3: What is the most efficient physical method to strip bulk methylamine? A3: Azeotropic co-evaporation. By dissolving the crude mixture in a solvent like toluene and evaporating it under reduced pressure, the solvent vapor physically disrupts the amine-amine hydrogen bonds and sweeps the volatile methylamine gas out of the flask.

Q4: How do I remove the final trace amounts without losing my product? A4: Use a polymer-bound benzaldehyde scavenger resin . This leverages fundamental organic chemistry: benzaldehyde reacts selectively with primary amines (methylamine) to form a stable imine (Schiff base). Because benzaldehyde lacks alpha-hydrogens, it cannot form enamines with secondary amines (your target), and tertiary amines are completely unreactive. The resin covalently traps the methylamine, allowing you to simply filter it away.

Part 3: Experimental Protocol (Self-Validating Workflow)

This two-stage methodology ensures complete removal of methylamine. The protocol is designed as a self-validating system : the physical removal of the macroscopic resin guarantees the chemical removal of the impurity.

Stage 1: Bulk Stripping (Co-evaporation)

Causality: Toluene acts as a "chaser" solvent, disrupting hydrogen bonding and facilitating the volatilization of methylamine.

  • Dissolve the crude N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine in 10 volumes of anhydrous toluene.

  • Concentrate the solution using a rotary evaporator (40 °C, 50 mbar).

  • Repeat the toluene addition and evaporation two additional times.

  • Dry the residue under high vacuum (Schlenk line, <1 mbar) for 2 hours.

  • Validation: Take a crude ¹H-NMR to assess residual methylamine (singlet at ~2.4 ppm, though it may shift based on concentration/pH).

Stage 2: Trace Scavenging (Resin Treatment)

Causality: Solid-phase benzaldehyde covalently binds only the primary amine . The secondary/tertiary amine product remains entirely in the liquid phase.

  • Re-dissolve the dried residue in Dichloromethane (DCM) at a concentration of 5 mL per gram of product.

  • Add 2.0 equivalents of polymer-bound benzaldehyde resin (typically 1.0–2.0 mmol/g loading), calculated based on the estimated remaining methylamine from the Stage 1 NMR.

  • Agitate the suspension gently on an orbital shaker at room temperature for 4–12 hours.

  • Filter the mixture through a fritted glass funnel to remove the resin.

  • Wash the resin bed with 2 column volumes of DCM to recover any physically trapped product.

  • Self-Validating Step: Concentrate the combined filtrate under reduced pressure. Because the impurity is now covalently anchored to the filtered solid, the resulting concentrated oil is analytically free of methylamine.

Part 4: Workflow Visualization

G A Crude Reaction Mixture (Target + Excess CH₃NH₂) B Stage 1: Bulk Removal Co-evaporation with Toluene A->B C Trace CH₃NH₂ Remains? (Check via NMR) B->C D Stage 2: Scavenging Polymer-Bound Benzaldehyde C->D Yes F Pure Target Compound (Secondary/Tertiary Amine) C->F No E Filtration (Removes Resin-Bound Imine) D->E E->F

Workflow for the complete removal of methylamine using physical and chemical scavenging methods.

References

  • Title: Discovery of Further Pyrrolidine trans-Lactams as Inhibitors of Human Neutrophil Elastase (HNE) with Potential as Development Candidates and the Crystal Structure of HNE Complexed with an Inhibitor (GW475151) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Solid-phase synthesis of oligosaccharides. I. Preparation of the solid support and its application to the synthesis of sucrose Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Optimizing Crystallization of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine Salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing the unique thermodynamic and kinetic challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing the unique thermodynamic and kinetic challenges associated with crystallizing highly flexible, basic diamines.

N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (CAS: 884507-33-9) presents specific crystallization hurdles. Its flexible ether linkage provides significant rotational freedom, increasing the entropic penalty of crystallization, while its dual basic centers (a secondary benzylamine and a tertiary aliphatic amine) interact strongly with polar solvents. This guide moves beyond trial-and-error, utilizing self-validating protocols to ensure polymorphic purity, optimal hygroscopicity, and process scalability.

Core Crystallization Workflow

Workflow API Free Base API (Flexible Diamine) Counterion Counterion Selection (pKa & Stoichiometry) API->Counterion Solvent Solvent/Anti-Solvent Screening Counterion->Solvent LLPS LLPS / Oiling Out Mitigation Solvent->LLPS Cryst Controlled Crystallization LLPS->Cryst Char Solid-State Characterization Cryst->Char

Fig 1: Systematic workflow for diamine salt screening and crystallization optimization.

Troubleshooting Guide & FAQs

Q1: Why does N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine consistently form oils instead of crystals during initial salt screening?

Causality & Mechanism: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), colloquially referred to as "oiling out"[1]. Because this API has a highly flexible ether linkage and two ionizable nitrogen atoms, the lattice energy of its salts is often lower than the solvation energy in highly polar solvents. When you cool the solution or add anti-solvent too rapidly, the system experiences a rapid spike in supersaturation. Instead of undergoing primary nucleation (which is kinetically hindered by the molecule's flexibility), the system enters a miscibility gap and separates into a solute-rich liquid phase and a solvent-rich liquid phase[2].

Solution: You must operate within the Metastable Zone Width (MSZW) but strictly above the binodal curve of the phase diagram[3]. This requires reducing the cooling rate, utilizing a less aggressive anti-solvent, or introducing seed crystals before the supersaturation reaches the LLPS boundary.

Q2: How do I select the right counterion to maximize crystallinity and minimize hygroscopicity?

Causality & Mechanism: The API has two distinct pKa values: ~9.2 for the tertiary aliphatic amine and ~8.8 for the secondary benzylamine. To ensure complete protonation and stable salt formation, the counterion must have a pKa at least 2–3 units lower than the API[4]. While hydrochloric acid is a common first choice, the resulting dihydrochloride salt possesses a very high charge density, making it prone to deliquescence (extreme hygroscopicity)[5].

Solution: Dicarboxylic acids (such as L-tartaric acid or fumaric acid) are highly recommended. They can bridge multiple API molecules, forming a robust, cross-linked hydrogen-bond network in the crystal lattice that physically blocks moisture ingress[6].

Table 1: Quantitative Comparison of Counterion Candidates (Representative Screening Data)

CounterionStoichiometryCrystallinity (pXRD)Hygroscopicity (Δm at 80% RH)Melting Point (°C)Yield (%)
Hydrochloric Acid 1:2 (Di-HCl)High>15% (Deliquescent)185 - 18882
Sulfuric Acid 1:1 (Sulfate)Moderate~8.5% (Hygroscopic)142 - 14565
L-Tartaric Acid 1:1 (Tartrate)High<2.0% (Non-hygroscopic)165 - 16789
Fumaric Acid 1:1 (Fumarate)High<1.5% (Non-hygroscopic)170 - 17285
Maleic Acid 1:1 (Maleate)Low (Oils out)N/A (Amorphous gum)N/A<40
Q3: What is the optimal protocol for anti-solvent crystallization to prevent agglomeration and solvent entrapment?

Causality & Mechanism: Agglomeration and solvent entrapment occur when the local supersaturation at the point of anti-solvent addition is too high, leading to a burst of uncontrolled secondary nucleation. Solution: Anti-solvent must be added under strict kinetic control. Use a solvent system where the API salt has high solubility (e.g., Ethanol) and an anti-solvent with low solubility (e.g., Heptane or Ethyl Acetate). The addition rate must be dynamically linked to the turbidity of the solution to ensure crystal growth outpaces new nucleation.

Mechanistic Pathway: Nucleation vs. Oiling Out

Mechanism Supersat Supersaturated Solution SlowCool Slow Cooling / Seeding (Thermodynamic Control) Supersat->SlowCool FastCool Rapid Quench / High Conc. (Kinetic Control) Supersat->FastCool Nucleation Primary Nucleation SlowCool->Nucleation LLPS Liquid-Liquid Phase Separation (Oiling Out) FastCool->LLPS Crystal Pure Crystalline Salt Nucleation->Crystal LLPS->Nucleation Delayed/Impure Amorph Amorphous / Gum / Impure LLPS->Amorph

Fig 2: Thermodynamic vs. kinetic pathways detailing nucleation and liquid-liquid phase separation.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol 1: High-Throughput Temperature-Cycled Salt Screening

This method utilizes automated turbidity tracking to map the MSZW and identify stable salt forms without requiring large amounts of API[7].

  • Preparation: Dispense 50 mg of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine free base into a 1 mL clear glass crystallization vial.

  • Solvation: Add 0.5 mL of a primary solvent (e.g., Isopropanol or Ethanol). Stir at 400 RPM at 25°C until fully dissolved.

  • Counterion Addition: Add a stoichiometric amount (1.05 equivalents for mono-salts) of the selected acid (e.g., L-tartaric acid) dissolved in minimal solvent.

  • Temperature Cycling:

    • Heat to 65°C at a rate of 1°C/min. Hold for 30 minutes.

    • Cool to 5°C at a rate of 0.5°C/min.

    • Self-Validation Check: Monitor via in-situ transmissivity/turbidity[7]. If the solution becomes cloudy (transmissivity drops) but lacks birefringence under a polarized light microscope, LLPS has occurred. Corrective Action: Re-heat to 65°C, add 10% more solvent by volume, and reduce the cooling rate to 0.2°C/min.

  • Isolation: If birefringent crystals are observed, age the suspension at 5°C for 4 hours, filter under vacuum, and dry at 40°C under reduced pressure.

Protocol 2: Kinetically Controlled Anti-Solvent Crystallization of the Tartrate Salt

Use this protocol for scale-up once the tartrate salt has been identified as the lead candidate.

  • Dissolution: Dissolve 10 g of the API-tartrate salt in 50 mL of Ethanol at 55°C in a jacketed reactor. Stir at 250 RPM.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving vessel to remove foreign particulates that could cause heterogeneous nucleation.

  • Anti-Solvent Titration: Begin adding Ethyl Acetate (anti-solvent) at a rate of 0.5 mL/min using a syringe pump.

  • Seeding (Critical Step): Once 15 mL of anti-solvent has been added (solution should still be clear), add 100 mg of pure API-tartrate seed crystals.

    • Self-Validation Check: The seeds must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; add 5 mL more anti-solvent and re-seed.

  • Aging and Completion: Hold the suspension isothermally at 55°C for 2 hours to allow the seed bed to grow. Then, resume anti-solvent addition at 1.0 mL/min until a total of 100 mL has been added.

  • Cooling: Cool the reactor to 10°C at a linear rate of 0.2°C/min. Filter, wash with cold Ethyl Acetate, and dry.

References

  • [7] How to salt screen using the Crystal 16 - Technobis. Crystallization Systems. URL:

  • [6] Salt Selection in Drug Development. Pharmaceutical Technology. URL:

  • [5] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules (NIH). URL:

  • [1] Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design (ACS Publications). URL:

  • [4] API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. URL:

  • [2] Oiling Out in Crystallization. Mettler Toledo. URL:

  • [3] A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. URL:

Sources

Troubleshooting

Separation of mono-methylated vs di-methylated benzylamine impurities

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of API impurity profiling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I frequently guide drug development professionals through the complexities of API impurity profiling. One of the most notorious challenges in pharmaceutical chromatography is achieving baseline separation of mono-methylated (secondary) and di-methylated (tertiary) benzylamine impurities.

Below is our comprehensive troubleshooting guide, designed to provide you with the mechanistic causality behind co-elution and the field-proven protocols required to build a self-validating separation system.

Diagnostic Overview: The Causality of Co-Elution

Mono- and di-methylated benzylamines possess nearly identical hydrophobicities and high pKa values (~9.0–9.5). When analyzed on traditional Type-B silica C18 columns at neutral or weakly acidic pH, these basic analytes are fully protonated.

The causality of separation failure lies in steric hindrance and secondary interactions . The secondary amine (mono-methylated) has a less sterically hindered nitrogen atom compared to the tertiary amine (di-methylated). This allows the mono-methylated species to interact aggressively with ionized residual surface silanols (pKa ~4.5) on the silica support via secondary ion-exchange mechanisms[1]. The result is severe peak tailing for the mono-methylated species, which often bridges into the tertiary amine peak, destroying resolution and making accurate quantitation impossible.

Knowledge Base: Troubleshooting FAQs

Q1: I am using a standard C18 column with 0.1% Formic Acid (pH ~2.7). My mono- and di-methylated benzylamines co-elute with severe tailing. Why? A: At pH 2.7, both amines are fully protonated. While 0.1% formic acid suppresses the ionization of most silanols, it is not a strong enough ion-pairing agent to completely mask the highly active lone silanols on the silica surface. The mono-methylated amine's unhindered cationic nitrogen binds to these sites, causing tailing[2]. Because their alkyl chain differences are minimal (only one methyl group), standard hydrophobic partitioning cannot overcome the band broadening, leading to co-elution.

Q2: How can I achieve baseline resolution without using highly toxic or MS-incompatible ion-pairing reagents? A: The most robust approach is to invert the chemical state of the analytes by using a High-pH Mobile Phase (pH 10.5–11.0)[3]. By raising the pH at least 1.5 units above the analytes' pKa, both amines become fully deprotonated (neutral free bases). This completely eliminates electrostatic silanol interactions. The separation then relies purely on hydrophobicity. The di-methylated amine, possessing an additional non-polar methyl group, will elute after the mono-methylated amine with excellent peak symmetry. Critical Note: This requires a specialized hybrid silica column to prevent the stationary phase from dissolving at high pH.

Q3: My compound degrades at high pH, or my MS detector requires acidic conditions. What is the alternative? A: If you must operate at low pH, switch to a Mixed-Mode Cation-Exchange Column (e.g., Primesep 200)[4]. These columns embed a negatively charged acidic ligand directly into the hydrophobic alkyl chain. At low pH, both amines are protonated and interact with the embedded cation-exchange groups. The column resolves the impurities based on a dual-mechanism: slight differences in hydrophobicity combined with the steric differences of the secondary vs. tertiary amine interacting with the charged ligand[4][5].

Experimental Methodologies

Protocol A: The High-pH Hybrid Silica Workflow (Gold Standard)

Mechanism: Pure hydrophobic partitioning of neutral free bases.

  • Column Selection: Use an Ethylene Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm)[3]. Traditional silica will rapidly dissolve under these conditions[6].

  • Mobile Phase Preparation:

    • Buffer (A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Organic (B): 100% Acetonitrile (HPLC Grade).

  • Gradient Program: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min. Column Temperature: 35°C.

  • System Suitability (Self-Validation Check): Inject an equal-part resolution standard. The protocol is validated if the tailing factor (Tf) for the mono-methylated peak is < 1.2, and the resolution (Rs) between the mono- and di-methylated peaks is > 2.0.

Protocol B: The Low-pH Mixed-Mode Workflow (Alternative)

Mechanism: Dual hydrophobic and cation-exchange interaction.

  • Column Selection: Mixed-mode column with embedded acidic groups (e.g., Primesep 200, 150 x 4.6 mm, 5 µm)[4].

  • Mobile Phase Preparation:

    • Buffer (A): Water with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).

    • Organic (B): Acetonitrile with 0.1% TFA.

  • Isocratic Program: 25% B / 75% A. Flow rate: 1.0 mL/min. Column Temperature: 25°C.

  • System Suitability (Self-Validation Check): The di-methylated amine will typically elute earlier than the mono-methylated amine because the secondary amine has less steric hindrance and binds stronger to the cation-exchange ligand. Rs must be > 1.5. If retention is too strong, increase the TFA concentration (up to 0.2%) to compete for the ion-exchange sites.

Quantitative Data Summary

The following table summarizes the expected chromatographic parameters when transferring from a failing traditional method to our optimized protocols.

Chromatographic MethodStationary PhaseMobile Phase pHMono-Methylated Tailing Factor (Tf)Elution Order (First → Second)Expected Resolution (Rs)
Standard Reversed-Phase Traditional Type-B C182.7 (0.1% FA)> 2.5 (Severe)Co-elution< 0.8 (Fail)
High-pH Reversed-Phase Hybrid Silica (BEH) C1810.5 (NH₄OH)< 1.1 (Excellent)Mono- → Di-methylated> 2.5 (Pass)
Mixed-Mode RP/Cation Primesep 2002.0 (0.1% TFA)< 1.3 (Good)Di- → Mono-methylated*> 1.8 (Pass)

*Elution order in mixed-mode chromatography can invert compared to reversed-phase because the secondary (mono-methylated) amine binds more tightly to the cation-exchange ligand than the sterically hindered tertiary amine.

Workflow & Mechanistic Visualizations

G Start Analyze Benzylamine Mixture on Standard C18 (Low pH) Issue Issue: Peak Tailing & Co-elution Observed? Start->Issue Path1 Can System/Analyte Tolerate High pH? Issue->Path1 Yes Sol1 Protocol A: Hybrid Silica C18 (pH 10.5 Buffer) Path1->Sol1 Yes (Preferred) Sol2 Protocol B: Mixed-Mode Column (Cation-Exchange + RP) Path1->Sol2 No (Requires Low pH) Success Baseline Resolution Achieved Sol1->Success Hydrophobic Separation Sol2->Success Dual-Mechanism Separation

Figure 1: Troubleshooting decision tree for the separation of methylated benzylamines.

G cluster_0 High pH Protocol (Hybrid Silica) cluster_1 Low pH Protocol (Mixed-Mode) A1 pH > 10.5 A2 Amines Deprotonated (Neutral State) A1->A2 A3 No Silanol Interactions A2->A3 A4 Separation by Hydrophobicity (Tertiary > Secondary) A3->A4 B1 pH < 3.0 B2 Amines Protonated (Cationic State) B1->B2 B3 RP + Cation-Exchange Interactions B2->B3 B4 Separation by pKa & Steric Bulk B3->B4

Figure 2: Mechanistic pathways governing retention and selectivity under different pH conditions.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

Comprehensive Analytical Guide: 1 H NMR Spectrum Analysis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine vs. Orthogonal Techniques Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical R&D S...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: 1 H NMR Spectrum Analysis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine vs. Orthogonal Techniques

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical R&D Scientists Compound of Interest: N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (CAS: 884507-33-9)

Executive Summary & Structural Context

N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine is a highly functionalized, bidentate basic intermediate frequently utilized in the synthesis of CNS-active pharmaceuticals and complex ligands. Structurally, it features an ortho-disubstituted benzene ring bearing a secondary amine (N-methylbenzylamine moiety) and a tertiary amine tethered via an ether linkage (2-(dimethylamino)ethoxy group).

Analyzing this compound presents distinct challenges. The presence of two basic nitrogen centers makes the molecule highly hygroscopic and susceptible to protonation by trace acids in deuterated solvents. This guide objectively compares High-Field 1 H NMR against alternative analytical modalities (Benchtop NMR and LC-HRMS) and provides a highly optimized, self-validating protocol for structural elucidation.

Analytical Modality Comparison

To establish a robust quality control and structural validation pipeline, researchers must select the appropriate analytical technique. Below is an objective performance comparison of the three primary modalities used for this class of bifunctional amines.

Table 1: Performance Comparison of Analytical Techniques
Feature / MetricHigh-Field 1 H NMR (400+ MHz)Benchtop 1 H NMR (60-80 MHz)LC-HRMS (Alkaline Mobile Phase)
Primary Utility Absolute structural elucidation & isomer differentiation.Rapid purity screening & reaction monitoring.Exact mass determination & trace impurity profiling.
Resolution of Aliphatics Excellent: Distinct triplets for the ethoxy chain[1].Poor: Overlapping multiplets for N-CH 3​ and CH 2​ groups.N/A: Relies on chromatographic separation.
Sensitivity to Amine State High (detects trace protonation/salts).Low (broad peaks mask subtle shift changes).Low (ESI forces ionization regardless of initial state).
Throughput & Cost Medium throughput, High operational cost.High throughput, Low operational cost.High throughput, Medium operational cost.

Expert Insight: While LC-HRMS is unparalleled for confirming the empirical formula ( C12​H20​N2​O ), it cannot easily differentiate between positional isomers (e.g., meta vs. ortho substitution) without extensive MS/MS fragmentation libraries. High-Field 1 H NMR remains the gold standard for unambiguous structural mapping.

The Causality of Solvent Effects in Amine NMR

The choice of solvent is not arbitrary; it fundamentally dictates the quality of the spectrum for basic amines.

  • Proton Exchange & Hydrogen Bonding: The secondary amine (-NH-CH 3​ ) contains a labile proton. As demonstrated in comprehensive solvent effect studies, switching from a non-polar solvent like CDCl 3​ to a polar aprotic solvent like DMSO-d 6​ can induce a downfield shift of the -NH proton by 1 to 2 ppm due to strong hydrogen bonding with the sulfoxide oxygen[2][3].

  • Trace Acid Contamination: Chloroform-d (CDCl 3​ ) naturally degrades upon UV exposure to form trace deuterium chloride (DCl) and phosgene. For a diamine like N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine, even micromolar amounts of DCl will partially protonate the basic nitrogen atoms. This results in intermediate chemical exchange on the NMR timescale, causing severe peak broadening and unpredictable downfield drifting of the adjacent aliphatic protons.

1 H NMR Spectral Assignments

The following assignments are based on high-field (400 MHz) 1 H NMR data acquired in neutralized CDCl 3​ at 298K, cross-referenced with structurally analogous dimethylaminoethoxy derivatives[1][4][5].

Table 2: 1 H NMR Peak Assignments (CDCl 3​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Structural Motif
6.85 – 7.30 Multiplet (m)4HComplexAromatic protons (ortho-disubstituted ring)
4.08 Triplet (t)2H~5.8-O-CH 2​ -CH 2​ -N(CH 3​ ) 2​ (Deshielded by oxygen)
3.78 Singlet (s)2H-Ar-CH 2​ -NH-CH 3​ (Benzylic protons)
2.75 Triplet (t)2H~5.8-O-CH 2​ -CH 2​ -N(CH 3​ ) 2​
2.40 Singlet (s)3H--NH-CH 3​ (Secondary N-methyl)
2.32 Singlet (s)6H--N(CH 3​ ) 2​ (Tertiary dimethylamino)
1.80 Broad Singlet (br s)1H--NH - (Labile, exchanges with D 2​ O)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to. The protocol utilizes orthogonal validation to ensure the NMR data is not an artifact of sample degradation.

Protocol A: Optimized 1 H NMR Sample Preparation & Acquisition
  • Sample Desiccation: Place 10 mg of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine in a vacuum desiccator over P 2​ O 5​ for 2 hours. Causality: Removes trace atmospheric moisture that causes -NH peak broadening.

  • Solvent Neutralization (Critical Step): Pass 1.0 mL of CDCl 3​ through a 2 cm plug of activated basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette immediately before use. Causality: Scavenges trace DCl, ensuring the compound remains entirely in its free-base form.

  • Dissolution & Transfer: Dissolve the dried sample in 0.6 mL of the neutralized CDCl 3​ . Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters: Acquire the spectrum at 400 MHz (or higher). Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the methyl singlets. Use 16 to 32 scans.

Protocol B: Orthogonal LC-HRMS Validation
  • Mobile Phase Selection: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate in Water, pH 10.0) and Mobile Phase B (Acetonitrile). Causality: Standard acidic mobile phases (0.1% Formic Acid) will cause this highly basic diamine to elute in the void volume with severe peak tailing. Alkaline pH ensures the molecule is neutral, allowing for sharp, retentive chromatography.

  • Column: Use a high-pH tolerant C18 column (e.g., Waters XBridge).

  • Gradient: Run a gradient from 5% B to 95% B over 10 minutes.

  • Detection: Monitor via ESI+ (Electrospray Ionization). Look for the [M+H]+ ion at m/z 209.1654.

Visualizations & Analytical Logic

The following diagrams map the logical progression of the analytical workflow and the specific 2D NMR logic required to differentiate the two distinct N-methyl environments in the molecule.

Workflow A Sample Desiccation (High Vacuum, 2h) B Solvent Neutralization (Basic Alumina + CDCl3) A->B C 1H NMR Acquisition (400 MHz, 298K) B->C D Spectral Processing (Phase/Baseline Correction) C->D E Orthogonal Validation (LC-HRMS, Alkaline pH) D->E

Fig 1: Self-validating analytical workflow for basic diamines.

Logic Root N-Methyl Signal Differentiation Sec Secondary Amine (-NH-CH3) ~2.40 ppm Root->Sec Tert Tertiary Amine (-N(CH3)2) ~2.32 ppm Root->Tert HMBC1 HMBC: Correlates to Benzylic -CH2- (~3.78 ppm) Sec->HMBC1 HMBC2 HMBC: Correlates to Aliphatic -CH2-N- (~2.75 ppm) Tert->HMBC2

Fig 2: 2D NMR logic (HMBC) for differentiating N-methyl signals.

References

  • Abraham, R. J., Griffiths, L., & Perez, M. (2014). 1 H NMR Spectra Part 31: 1 H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(7), 395-408. Available at:[Link][2]

  • Abraham, R. J., et al. (2021). 1 H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1 H chemical shifts. ResearchGate. Available at:[Link][3]

  • National Institutes of Health (NIH). Carbonic anhydrase activation profile of indole-based derivatives (Synthesis and NMR characterization of dimethylaminoethoxy derivatives). PMC. Available at:[Link][1]

  • Google Patents. CN101967103A - Novel preparation method of itopride intermediate body (Includes NMR data for 4-(2-dimethylamino ethoxy) benzylamine). Available at:[4]

  • Google Patents. US4983633A - Amide compounds, process for preparing the same (Synthesis and NMR characterization of dimethylaminoethoxy benzylamines). Available at:[5]

Sources

Comparative

Analytical Platform Comparison Guide: Orbitrap HCD vs. Q-TOF CID for the MS/MS Fragmentation Pattern Analysis of CAS 884507-33-9

Executive Summary The structural elucidation of small-molecule pharmaceuticals and their intermediates relies heavily on tandem mass spectrometry (MS/MS). CAS 884507-33-9 , chemically identified as 2-[2-(Dimethylamino)et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule pharmaceuticals and their intermediates relies heavily on tandem mass spectrometry (MS/MS). CAS 884507-33-9 , chemically identified as 2-[2-(Dimethylamino)ethoxy]-N-methylbenzenemethanamine (Formula: C12​H20​N2​O ), is a highly basic bifunctional molecule containing both a secondary N-methylbenzylamine moiety and a tertiary dimethylamino ether side chain.

This guide provides an objective, data-driven comparison of two premier high-resolution mass spectrometry (HRMS) fragmentation techniques: Higher-energy C-trap Dissociation (HCD) on the Thermo Scientific™ Orbitrap Exploris™ 480 and Collision-Induced Dissociation (CID) on the Agilent 6546 LC/Q-TOF. By mapping the fragmentation causality of CAS 884507-33-9, this guide empowers analytical scientists to select the optimal platform for amine-rich structural characterization.

Mechanistic Profiling & Causality in Fragmentation

To objectively evaluate platform performance, we must first understand the gas-phase thermodynamic drivers of CAS 884507-33-9. The molecule yields a dominant protonated precursor [M+H]+ at m/z 209.1654. Fragmentation is driven by charge-directed heterolytic cleavages at the two basic nitrogen centers:

  • Pathway A (Benzylamine Cleavage): Under collision-induced decomposition conditions, protonated benzylamines undergo a well-documented rearrangement. The mechanism initiates with the elongation of the C–N bond at the charge center, forming an ion/neutral complex of the benzyl cation and the amine[1]. For CAS 884507-33-9, this complex undergoes heterolytic cleavage to eliminate neutral methylamine (-31.04 Da), yielding a highly stable substituted benzyl cation at m/z 178.1232.

  • Pathway B (Dimethylaminoethoxy Cleavage): Protonation at the tertiary amine drives either the neutral loss of dimethylamine (-45.06 Da) to form m/z 164.1075, or the complete cleavage of the ether bond (-89.08 Da) to yield m/z 120.0813.

Why Platform Choice Matters: HCD utilizes a beam-type collision cell that does not suffer from the "one-third rule" low-mass cut-off inherent to traditional resonant-excitation ion traps, allowing for the capture of low m/z reporter ions[2]. Conversely, Q-TOF CID provides a softer energy deposition profile, which is exceptionally effective at preserving transient mid-mass intermediates.

Experimental Methodology (Self-Validating Protocols)

To ensure a rigorous and objective comparison, the following standardized protocol was executed across both platforms.

Phase 1: Sample Preparation

Causality Check: Amine-containing compounds are prone to non-specific binding on glass and nylon surfaces.

  • Stock Solution: Dissolve 1.0 mg of CAS 884507-33-9 analytical standard (Purity ≥98%) in 1.0 mL of LC-MS grade methanol.

  • Working Dilution: Dilute to a final concentration of 1 µg/mL using 50:50 (v/v) Water:Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid acts as an essential proton source to ensure complete ionization of both the secondary and tertiary amines.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into silanized autosampler vials to maximize analyte recovery.

Phase 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, linear ramp to 95% B over 7 mins, hold for 2 mins. Flow Rate: 0.3 mL/min.

Phase 3: Mass Spectrometry Acquisition Parameters

Platform A: Thermo Orbitrap Exploris 480 (HCD) [2]

  • Ionization: Heated Electrospray Ionization (HESI+), Spray Voltage 3.5 kV, Capillary Temp 320°C.

  • MS/MS Resolution: 120,000 (at m/z 200).

  • Fragmentation: HCD at Normalized Collision Energies (NCE) of 20, 40, and 60.

Platform B: Agilent 6546 LC/Q-TOF (CID)

  • Ionization: Dual AJS ESI+, Capillary Voltage 3500 V, Gas Temp 300°C.

  • MS/MS Resolution: ~60,000.

  • Fragmentation: CID using ultra-high purity nitrogen at 10, 20, and 40 eV.

Visualizations

Workflow Start Sample Prep: CAS 884507-33-9 (1 µg/mL in 0.1% FA) UPLC UPLC Separation (BEH C18 Column) Start->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI Orbitrap Platform A: Orbitrap Exploris 480 (HCD Fragmentation) ESI->Orbitrap Beam-type QTOF Platform B: Agilent 6546 Q-TOF (CID Fragmentation) ESI->QTOF Collision Cell Data Comparative Data Analysis & Structural Elucidation Orbitrap->Data QTOF->Data

Comparative LC-MS/MS workflow for the fragmentation analysis of CAS 884507-33-9.

Dominant MS/MS fragmentation pathways of protonated CAS 884507-33-9.

Comparative Data Analysis

The quantitative fragmentation data reveals distinct performance characteristics between the two platforms. Data below represents the optimized collision energies for maximum structural coverage (Orbitrap NCE 40 vs. Q-TOF 20 eV).

Fragment IonExact m/zElemental FormulaNeutral LossOrbitrap HCD (NCE 40) AbundanceQ-TOF CID (20 eV) AbundanceStructural Significance
[M+H]⁺ 209.1654 C12​H21​N2​O+ None5%15%Intact protonated precursor
Fragment A 178.1232 C11​H16​NO+ -31.04 Da ( CH3​NH2​ )85%100% (Base) Cleavage of secondary benzylamine
Fragment B 164.1075 C10​H14​NO+ -45.06 Da ( HN(CH3​)2​ )40%65%Cleavage of tertiary amine
Fragment C 120.0813 C8​H10​N+ -89.08 Da ( C4​H11​NO )100% (Base) 45%Complete ether side-chain loss
Reporter Ion 58.0657 C3​H8​N+ -151.10 Da60% <5%Dimethylaminomethyl cation
Performance Insights
  • Orbitrap Exploris 480 (HCD): Exhibits superior performance for deep structural breakdown. The higher energy deposition of the beam-type HCD cell pushes the fragmentation cascade further, making m/z 120.0813 the base peak. Crucially, it captures the m/z 58.0657 reporter ion at 60% relative abundance, providing unequivocal proof of the dimethylamino moiety.

  • Agilent 6546 Q-TOF (CID): Excels at preserving mid-mass diagnostic ions. The softer CID environment makes the m/z 178.1232 intermediate the base peak. This platform is highly recommended when mapping sequential neutral losses is prioritized over identifying low-mass functional group reporters.

References[1] Title: An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines

Source: PubMed / Journal of Mass Spectrometry URL: [Link][2] Title: Quinisocaine | C17H24N2O | CID 6857 - PubChem Source: NIH / PubChem URL: [Link]

Sources

Validation

FTIR spectral data for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

A Comprehensive Guide to the FTIR Spectral Analysis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine and a Comparison with Structurally Related Compounds In the landscape of pharmaceutical research and development, met...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the FTIR Spectral Analysis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine and a Comparison with Structurally Related Compounds

In the landscape of pharmaceutical research and development, meticulous characterization of novel chemical entities is paramount. N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine, a tertiary amine with potential applications as a synthetic intermediate, requires thorough analytical scrutiny to confirm its molecular structure and purity. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and informative technique for identifying the key functional groups within a molecule, providing a unique spectral fingerprint.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of a liquid amine sample, such as N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine, using an Attenuated Total Reflectance (ATR) FTIR spectrometer. ATR is a preferred method for liquid samples due to its minimal sample preparation and ease of use.

Instrumentation and Materials:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., Diamond or Germanium crystal)

  • Sample of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free wipes

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference (water vapor and CO2).

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and any ambient atmospheric components.

  • Sample Application:

    • Place a small drop of the liquid N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Identify and label the significant absorption peaks.

Predicted FTIR Spectral Data for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

Based on its molecular structure, the FTIR spectrum of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Table 1: Predicted FTIR Absorption Bands for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3100-3000Aromatic C-HStretchMedium to Weak
2970-2800Aliphatic C-H (CH₃ and CH₂)StretchStrong
1600, 1490, 1450Aromatic C=CStretchMedium to Weak
1250-1000C-N (Aliphatic Amine)StretchMedium
1150-1085C-O (Ether)StretchStrong
770-730Aromatic C-H (Ortho-disubstituted)Out-of-plane bendStrong

Comparative Spectral Analysis

To provide context and aid in the interpretation of the expected spectrum, a comparison with structurally related compounds is invaluable. Here, we compare the predicted spectral features of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine with the known FTIR data of Benzylamine and 2-[[2-[2-(Dimethylamino)ethoxy]ethyl]methylamino]ethanol.

Table 2: Comparative FTIR Data of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine and Related Compounds

Functional Group VibrationPredicted N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (cm⁻¹)Benzylamine (cm⁻¹)[1]2-[[2-[2-(Dimethylamino)ethoxy]ethyl]methylamino]ethanol (cm⁻¹)[2]
N-H StretchAbsent3372, 3303Absent
O-H StretchAbsentAbsentBroad, ~3400
Aromatic C-H Stretch3100-3000~3000-3100Absent
Aliphatic C-H Stretch2970-2800~2900-28002950-2800
Aromatic C=C Stretch1600, 1490, 1450~1605, 1495, 1455Absent
C-N Stretch (Aliphatic)1250-1000~1270~1250-1000
C-O Stretch (Ether)1150-1085Absent~1100
Aromatic C-H Bend (Ortho-disubstituted)770-730Not applicableAbsent

Discussion of Comparative Data

The comparative table highlights the key differences and similarities that would be expected in the FTIR spectra:

  • N-H Stretch: The most significant difference is the absence of N-H stretching vibrations in the 3300-3500 cm⁻¹ region for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine, as it is a tertiary amine. In contrast, Benzylamine, a primary amine, shows two distinct N-H stretching bands.[1]

  • Aromatic vs. Aliphatic C-H Stretches: Both the target compound and Benzylamine are expected to show aromatic C-H stretches above 3000 cm⁻¹, which would be absent in a purely aliphatic molecule like 2-[[2-[2-(Dimethylamino)ethoxy]ethyl]methylamino]ethanol. The aliphatic C-H stretches below 3000 cm⁻¹ will be present in all three compounds.

  • C-O Ether Stretch: A strong band in the 1150-1085 cm⁻¹ region, characteristic of the C-O ether linkage, will be a prominent feature in the spectra of both N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine and 2-[[2-[2-(Dimethylamino)ethoxy]ethyl]methylamino]ethanol, but absent in the spectrum of Benzylamine.

  • Aromatic Substitution Pattern: The ortho-disubstituted benzene ring in N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine should give rise to a strong C-H out-of-plane bending vibration in the 770-730 cm⁻¹ region, which can help confirm the substitution pattern.

Visualization of Molecular Structures and Analytical Workflow

To further clarify the structural relationships and the analytical process, the following diagrams are provided.

Molecular Structure of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine cluster_0 N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine C1 C C2 C C1->C2 C7 CH2 C1->C7 C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 N1 N C7->N1 C8 CH3 N1->C8 C9 CH2 C10 CH2 O1->C10 C11 CH2 C10->C11 N2 N C11->N2 C12 CH3 N2->C12 C13 CH3 N2->C13

Caption: Molecular structure of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine.

FTIR Analysis and Comparison Workflow A Sample Preparation (Liquid - Neat) B FTIR-ATR Background Acquisition A->B C Sample Spectrum Acquisition B->C D Data Processing (Baseline Correction) C->D E Peak Identification & Assignment D->E F Comparative Analysis with Structurally Similar Compounds E->F G Structural Confirmation F->G

Caption: Workflow for FTIR spectral analysis and comparison.

Conclusion

While a reference FTIR spectrum for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine is not publicly documented, a combination of a robust experimental protocol and a comparative analysis with structurally related compounds provides a strong foundation for its spectral characterization. The predicted spectrum, dominated by strong aliphatic C-H and C-O ether stretches, and the absence of N-H and O-H bands, along with characteristic aromatic absorptions, will serve as a reliable benchmark for researchers. This guide provides the necessary framework for scientists and drug development professionals to confidently identify and characterize this compound using FTIR spectroscopy.

References

  • SpectraBase. N-(1-phenethyl-4-piperidyl)-N-benzylamine - Optional[Vapor Phase IR] - Spectrum. [Link]

  • ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]

  • PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]

  • ResearchGate. FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. [Link]

  • ResearchGate. Fig. 2. FTIR spectra of the synthesized compounds (a) potassium.... [Link]

  • SpectraBase. 2-[[2-[2-(Dimethylamino)ethoxy]ethyl]methylamino]ethanol. [Link]

Sources

Comparative

Comparing ortho- vs para- isomers of [2-(dimethylamino)ethoxy]benzylamine

Comparative Technical Guide: Ortho- vs. Para-Isomers of [2-(Dimethylamino)ethoxy]benzylamine in Drug Design and Synthesis Executive Summary In medicinal chemistry, the spatial orientation of pharmacophores fundamentally...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: Ortho- vs. Para-Isomers of [2-(Dimethylamino)ethoxy]benzylamine in Drug Design and Synthesis

Executive Summary

In medicinal chemistry, the spatial orientation of pharmacophores fundamentally dictates both a molecule’s synthetic reactivity and its biological target engagement. The [2-(dimethylamino)ethoxy]benzylamine scaffold is a prime example of this phenomenon. By simply shifting the basic ether side-chain from the para-position to the ortho-position, the molecule transitions from being a linear precursor for a blockbuster gastroprokinetic drug to a sterically constrained building block used in advanced fragment-based drug discovery (FBDD) and proteolysis-targeting chimeras (PROTACs).

As an application scientist, understanding the causality behind these positional differences is critical. This guide objectively compares the ortho- and para-isomers, detailing their physicochemical profiles, pharmacological applications, and the kinetic variations they introduce into synthetic workflows.

Structural and Physicochemical Profiling

The primary difference between the two isomers lies in their steric topography and resulting electronic microenvironments.

  • Steric Hindrance: In the ortho-isomer, the bulky 2-(dimethylamino)ethoxy group is adjacent to the primary aminomethyl group. This proximity induces significant steric crowding, restricting the nucleophilic trajectory of the primary amine during coupling reactions. The para-isomer, conversely, features a linear, unhindered topology that maximizes the accessibility and nucleophilicity of the primary amine.

  • Basicity and Conformation: Both isomers possess two basic centers (a primary benzylamine and a tertiary aliphatic amine). While their overall pKa values are similar, the ortho-vector forces a "folded" conformation due to potential intramolecular hydrogen bonding or dipole-dipole interactions, slightly altering its lipophilicity (LogP) and reducing the entropic penalty upon binding to specific constrained protein pockets.

Table 1: Quantitative Physicochemical Comparison
PropertyPara-Isomer [5]Ortho-Isomer [2]
Chemical Name 4-[2-(Dimethylamino)ethoxy]benzylamine2-[2-(Dimethylamino)ethoxy]benzylamine
CAS Number 20059-73-891215-97-3
Molecular Weight 194.27 g/mol 194.27 g/mol
Predicted pKa 9.29 ± 0.10~9.30
Estimated LogP 0.86~0.90
Primary Application Active Pharmaceutical Ingredient (API) Intermediate (Itopride)Fragment libraries, PROTAC linkers, Conformationally restricted probes

Pharmacological Applications & Target Engagement

The Para-Isomer: The Itopride Scaffold

The para-isomer is universally recognized as the critical precursor to Itopride [1]. The linear extension of the para-isomer allows the resulting benzamide to perfectly occupy the binding pockets of two distinct targets: Dopamine D2 receptors and Acetylcholinesterase (AChE).

  • Causality of Action: By antagonizing D2 receptors, Itopride removes the inhibitory effect of dopamine on acetylcholine (ACh) release. Simultaneously, by inhibiting AChE, it prevents the enzymatic degradation of ACh. This dual mechanism synergistically amplifies ACh concentrations at M3 muscarinic receptors, profoundly enhancing gastrointestinal smooth muscle contractility [4].

MOA Itopride Itopride (Para-Isomer Derivative) D2 Dopamine D2 Receptor Itopride->D2 Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits ACh Acetylcholine (ACh) Accumulation D2->ACh Removes inhibition of ACh release AChE->ACh Prevents degradation Motility Enhanced GI Motility ACh->Motility Stimulates M3 Receptors

Caption: Dual mechanism of action of the para-isomer derivative (Itopride) on GI motility.

The Ortho-Isomer: Conformational Restriction in FBDD

Unlike the para-isomer, the ortho-isomer is not utilized for broad receptor antagonism. Instead, its "bent" structure is leveraged in rational drug design. When developing kinase inhibitors or PROTACs, incorporating the ortho-isomer pre-organizes the molecule into a specific folded state. This pre-organization reduces the entropic cost of binding, often resulting in higher binding affinities for deep, narrow allosteric pockets [2].

Experimental Workflows: Comparative Amidation Kinetics

To objectively demonstrate the impact of positional isomerism on reactivity, we compare the standard amidation protocols for both isomers using 3,4-dimethoxybenzoyl chloride. Every protocol described below acts as a self-validating system: the consumption of the acid chloride and the formation of the amide can be directly tracked via HPLC.

Causality Behind Experimental Choices:

  • Solvent (Dichloromethane): An aprotic solvent is mandatory to prevent the competitive hydrolysis of the highly reactive electrophile (3,4-dimethoxybenzoyl chloride).

  • Base (Triethylamine - TEA): TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during amidation, preventing the protonation of the reactant benzylamine (which would render it non-nucleophilic and halt the reaction).

  • Temperature Control: The unhindered para-isomer reacts rapidly; thus, cooling (15–20 °C) is required to control the exothermic reaction and prevent side-product formation [3]. The ortho-isomer, suffering from steric clash, requires elevated thermal energy (reflux) to overcome the higher activation energy barrier.

Protocol 1: Synthesis of Itopride (from the Para-Isomer)
  • Preparation: In a rigorously dried round-bottom flask equipped with a calcium chloride guard tube, dissolve 1.0 equivalent (eq) of 4-[2-(dimethylamino)ethoxy]benzylamine in anhydrous dichloromethane (DCM) (approx. 15 mL/g of amine).

  • Base Addition: Add 1.1 eq of Triethylamine (TEA) to the solution and stir for 5 minutes.

  • Temperature Control: Submerge the flask in a water bath to maintain the internal temperature strictly between 15–20 °C.

  • Electrophile Addition: Dissolve 1.0 eq of 3,4-dimethoxybenzoyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise over 30–45 minutes via an addition funnel. Self-Validation: The controlled temperature prevents the formation of dimeric impurities.

  • Completion: Stir the mixture for an additional 45 minutes at 15–20 °C. Monitor via HPLC (UV detection at 254 nm) until the primary amine peak is <1%.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the Itopride free base (Yield: >95%).

Protocol 2: Synthesis of the Ortho-Analog
  • Preparation: Dissolve 1.0 eq of 2-[2-(dimethylamino)ethoxy]benzylamine in anhydrous DCM. Add 1.5 eq of TEA (a higher excess is used to ensure complete scavenging over a longer reaction time).

  • Electrophile Addition: Add 1.1 eq of 3,4-dimethoxybenzoyl chloride dropwise at room temperature.

  • Thermal Activation: Due to steric hindrance, equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (~40 °C).

  • Completion: Maintain reflux for 4–6 hours. Self-Validation: The extended time and heat are necessary; monitoring by HPLC will show a significantly slower conversion rate compared to Protocol 1.

  • Workup: Follow the identical washing and drying procedure as Protocol 1 (Yield: 75–85%).

Workflow cluster_para Para-Isomer Workflow (Rapid Kinetics) cluster_ortho Ortho-Isomer Workflow (Sterically Hindered) P_Isomer 4-[2-(Dimethylamino) ethoxy]benzylamine P_Reagents 3,4-Dimethoxybenzoyl Chloride TEA / CH2Cl2 / 15-20°C P_Isomer->P_Reagents P_Product Itopride (Free Base) High Yield (>95%) P_Reagents->P_Product O_Isomer 2-[2-(Dimethylamino) ethoxy]benzylamine O_Reagents 3,4-Dimethoxybenzoyl Chloride TEA / CH2Cl2 / Reflux (40°C) O_Isomer->O_Reagents O_Product Ortho-Analog Lower Kinetics (75-85%) O_Reagents->O_Product

Caption: Comparative amidation workflows highlighting the kinetic impact of steric hindrance.

References

Sources

Validation

Validating purity of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine reference standards

As a Senior Application Scientist specializing in pharmaceutical reference materials, I frequently encounter the analytical challenge of establishing the absolute purity of novel synthetic impurities. When dealing with s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmaceutical reference materials, I frequently encounter the analytical challenge of establishing the absolute purity of novel synthetic impurities. When dealing with secondary and tertiary amine derivatives like N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (CAS 884507-33-9)[], traditional area-normalization chromatography often falls short.

This compound is an N-methylated, ortho-substituted isomeric impurity related to 4-[2-(dimethylamino)ethoxy]benzylamine, a critical intermediate in the synthesis of prokinetic agents like Itopride[2]. Because it possesses two basic centers (a secondary benzylamine and a tertiary aliphatic amine) and lacks an extended conjugated chromophore, its UV response factors are highly variable. To elevate this candidate material to the status of a Certified Reference Material (CRM), we must deploy a self-validating, orthogonal analytical system.

Below is a comprehensive guide comparing purity validation methodologies, complete with the causal reasoning behind our experimental designs.

Comparative Analysis of Purity Validation Methodologies

To establish absolute purity without relying on a pre-existing reference standard of the same material, we must compare the analyte against universally traceable standards. The table below objectively compares the three primary methodologies utilized in our laboratory.

Table 1: Comparison of Analytical Methodologies for Amine Impurity Validation

Feature1H-qNMR (Quantitative NMR)Mass Balance (HPLC-CAD + KF + ROI)LC-MS/MS (Area %)
Core Principle Direct proportionality of signal intensity to resonant nuclei count[3].Chromatographic purity minus orthogonal deductions (water, ash, volatiles).Mass-to-charge ratio isolation and fragmentation.
Reference Standard Requires an independent, traceable Internal Standard (e.g., Maleic Acid)[4].Requires uniform detector response; no identical standard needed[5].Requires identical isotopic standard for absolute quantitation.
Response Uniformity Absolute (Nucleus-independent).High (Mass-dependent aerosol formation)[5].Low (Highly dependent on ionization efficiency).
Destructive? No (Sample can be recovered).Yes.Yes.
Best Use Case Establishing primary absolute purity for CRMs.Orthogonal validation and trace organic impurity profiling.Structural confirmation and trace impurity identification.

Experimental Protocols: A Self-Validating System

A robust certification process requires two independent methods to agree within a tight statistical margin (typically ±0.5%). If the primary ratio method (qNMR) and the orthogonal deduction method (Mass Balance) converge, the system self-validates the material's purity.

Protocol 1: Absolute Quantitation via 1H-qNMR

Quantitative NMR is a primary ratio method that bypasses the need for an identical reference standard, making it the gold standard for novel impurities[3].

  • Step 1: Internal Standard (IS) Selection.

    • Action: Select NIST-traceable Maleic Acid.

    • Causality: The singlet of maleic acid (δ ~6.3 ppm) falls in a completely clear spectral window. It perfectly avoids the aromatic protons of the benzylamine core (δ 7.0–7.4 ppm) and the complex aliphatic/N-methyl multiplets (δ 2.0–4.0 ppm) of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine.

  • Step 2: Gravimetric Sample Preparation.

    • Action: Co-weigh exactly ~10.000 mg of the candidate standard and ~5.000 mg of Maleic Acid using a microbalance (d=0.001 mg) directly into a single vial. Dissolve in 0.6 mL of DMSO-d6.

    • Causality: Co-weighing eliminates volumetric transfer errors. DMSO-d6 is selected over CDCl3 to ensure complete, rapid dissolution of both the basic amine analyte and the acidic internal standard, preventing precipitation bias.

  • Step 3: Acquisition Parameters.

    • Action: Acquire 1H-NMR spectra using a 90° pulse angle, 64 scans, and a relaxation delay (D1) of 45 seconds.

    • Causality: A D1 of at least 5×T1 (longitudinal relaxation time) is strictly enforced to ensure all protons fully relax between pulses, guaranteeing that signal integration is perfectly quantitative[4].

  • Step 4: Calculation.

    • Action: Calculate mass fraction purity using the integrated area ratio, molecular weights, and gravimetric masses.

Protocol 2: Orthogonal Mass Balance via HPLC-CAD

Traditional HPLC-UV is flawed here because unknown trace impurities may have vastly different UV extinction coefficients than the target analyte. We replace UV with Charged Aerosol Detection (CAD), which provides a nearly uniform, mass-dependent response for all non-volatile species[5].

  • Step 1: Chromatographic Separation.

    • Action: Utilize a Charged Surface Hybrid (CSH) C18 column (1.7 µm, 2.1 x 100 mm).

    • Causality: The basic secondary and tertiary amines in the analyte strongly interact with residual silanols on standard C18 columns, causing severe peak tailing. The CSH stationary phase maintains a slight positive surface charge at acidic pH, electrostatically repelling the protonated amines and ensuring sharp, symmetrical peaks for accurate integration.

  • Step 2: Mobile Phase & Elution.

    • Action: Gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Causality: CAD requires strictly volatile mobile phases to function. Formic acid ensures complete evaporation in the detector while maintaining the low pH needed for the CSH column.

  • Step 3: CAD Detection & Integration.

    • Action: Set the CAD evaporator temperature to 35°C. Integrate all peaks to determine the raw chromatographic purity ( PCAD​ ).

  • Step 4: Mass Balance Correction.

    • Action: Determine Water Content ( W ) via Karl Fischer titration and Inorganic Ash ( I ) via Residue on Ignition (ROI).

    • Causality: CAD only detects non-volatiles. To get true purity, we must mathematically deduct the invisible components: PMB​=PCAD​×100100−(W+I)​ .

Certification Workflow Visualization

The following logic diagram illustrates the self-validating workflow required to certify the candidate material.

PurityValidation Mat N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine (Candidate Batch) ID Structural Confirmation (HRMS, 1D/2D NMR, IR) Mat->ID Branch_qNMR Primary Method: 1H-qNMR (Absolute Quantitation) ID->Branch_qNMR Branch_MB Orthogonal Method: Mass Balance (HPLC-CAD + KF + ROI) ID->Branch_MB Data_qNMR Purity via Internal Standard (e.g., Maleic Acid) Branch_qNMR->Data_qNMR Data_MB Chromatographic Purity Minus (Water + Volatiles + Ash) Branch_MB->Data_MB Recon Data Reconciliation (|qNMR - MB| ≤ 0.5%) Data_qNMR->Recon Data_MB->Recon Cert Issuance of Certificate of Analysis (Certified Reference Material) Recon->Cert Meets strict acceptance criteria

Workflow for certifying absolute purity of reference standards using orthogonal methodologies.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation - MDPI Source: mdpi.com URL:[Link]

  • HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs - PubMed Source: nih.gov URL:[Link]

Sources

Comparative

Structural confirmation of N-methylated benzylamine derivatives

As a Senior Application Scientist, I approach the structural confirmation of N-methylated benzylamine derivatives not as a simple checklist of analytical runs, but as a rigorous, self-validating system of orthogonal tech...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural confirmation of N-methylated benzylamine derivatives not as a simple checklist of analytical runs, but as a rigorous, self-validating system of orthogonal techniques. N-methylbenzylamines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for central nervous system (CNS) agents targeting monoamine transporters (DAT, SERT, NET) 1. Furthermore, their robust and predictable ionization properties make halogenated N-methylbenzylamines highly effective derivatization reagents for complex matrix profiling via high-resolution mass spectrometry [[2]]().

To unambiguously confirm these structures, we must evaluate the performance of competing analytical platforms—specifically comparing High-Field vs. Benchtop NMR and High-Resolution Mass Spectrometry (HRMS) vs. Triple Quadrupole (QqQ) MS . This guide objectively compares these alternatives and provides the mechanistic causality behind the experimental workflows required for de novo structural elucidation.

Part 1: Platform Comparisons for Structural Elucidation

Nuclear Magnetic Resonance (NMR): High-Field vs. Benchtop

The structural elucidation of substituted N-methylbenzylamines relies heavily on resolving the benzylic methylene protons and the highly coupled aromatic ring protons.

  • High-Field NMR (≥500 MHz): Utilizes superconducting magnets to increase the energy gap between spin states. This provides superior chemical shift dispersion (measured in Hz), which is an absolute necessity when differentiating complex multiplet overlaps in multi-substituted benzylamine isomers.

  • Benchtop NMR (60–80 MHz): Utilizes permanent NdFeB magnets. While it lacks the resolving power for complex de novo elucidation, its operational simplicity and cryogen-free nature make it a highly cost-effective alternative for routine QA/QC and purity confirmation of known derivatives 34.

Table 1: Performance Comparison of NMR Platforms

Performance MetricHigh-Field Superconducting NMR (≥500 MHz)Benchtop Permanent NMR (60-80 MHz)
Magnetic Source Superconducting (Requires liquid He/N2)Permanent NdFeB (Cryogen-free)
Resolution Sub-Hz (Resolves complex aromatic multiplets)~1-2 Hz (Aromatic signals often overlap)
Sensitivity Extremely High (Suitable for <1 mg samples)Moderate (Requires >5-10 mg samples)
Primary Workflow De novo structural elucidation, 2D connectivityReaction monitoring, QA/QC, purity assays
Mass Spectrometry: Orbitrap HRMS vs. Triple Quadrupole (QqQ)
  • Orbitrap HRMS: Traps ions in an electrostatic field and measures their oscillation frequency via image current. This yields sub-ppm mass accuracy and >100,000 FWHM resolving power, which is mandatory for unambiguously determining the elemental composition of unknown fragments 5.

  • Triple Quadrupole (QqQ): Filters ions using RF/DC fields. While it provides unmatched sensitivity for targeted quantitation (Multiple Reaction Monitoring), it operates at nominal mass resolution (~0.1 Da) and cannot easily differentiate isobaric interferences during structural elucidation.

Table 2: Diagnostic EI-MS Fragment Ions of N-Methylbenzylamine Understanding the causality of fragmentation is critical. In Electron Impact (EI-MS), the nitrogen lone pair stabilizes the positive charge, driving highly specific cleavage pathways []() 6.

m/zIon TypeMechanistic Causality
121 Radical Cation[M]+•Molecular ion of N-methylbenzylamine.
120 Fragment IonCleavage of the N-H bond (Loss of H• radical).
91 Tropylium IonBenzylic cleavage (Loss of the methylamine radical).
44 Imminium IonAlpha-cleavage adjacent to C-N bond (Loss of phenyl radical). Base Peak.

Part 2: Visualizing the Analytical Logic

Workflow Start N-Methylbenzylamine Derivative Structural Elucidation MS_Node Mass Spectrometry Platform Selection Start->MS_Node NMR_Node NMR Spectroscopy Platform Selection Start->NMR_Node HRMS Orbitrap HRMS (Sub-ppm Mass Accuracy) MS_Node->HRMS Unknown/Isomer QqQ Triple Quadrupole (Targeted Sensitivity) MS_Node->QqQ Quantitation HighField High-Field NMR (≥500 MHz) (Complex Multiplet Resolution) NMR_Node->HighField De Novo/Overlaps Benchtop Benchtop NMR (60-80 MHz) (Rapid Purity Screening) NMR_Node->Benchtop Routine QA/QC Confirm Unambiguous Structural Confirmation HRMS->Confirm QqQ->Confirm HighField->Confirm Benchtop->Confirm

Analytical decision tree for the structural confirmation of N-methylbenzylamine derivatives.

Fragmentation MolIon Radical Cation [M]+• m/z 121 Alpha Alpha Cleavage Imminium Ion m/z 44 MolIon->Alpha - Phenyl Radical Benzyl Benzylic Cleavage Tropylium Ion m/z 91 MolIon->Benzyl - Methylamine Radical NH N-H Cleavage m/z 120 MolIon->NH - H•

Electron Impact (EI-MS) fragmentation pathways of N-methylbenzylamine.

Part 3: Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. They do not merely collect data; they actively prove their own findings through built-in chemical logic.

Protocol A: Orthogonal NMR Elucidation with D₂O Exchange Validation

This workflow utilizes high-field NMR to establish the carbon-hydrogen framework, utilizing an active chemical exchange step to validate the presence of the secondary amine 7.

  • Sample Preparation: Dissolve 10–15 mg of the purified N-methylbenzylamine derivative in 0.6 mL of anhydrous CDCl₃.

  • 1D ¹H NMR Acquisition: Acquire 16 scans at ≥500 MHz. Identify the diagnostic N-methyl singlet (~2.3–2.4 ppm), the benzylic CH₂ singlet (~3.7 ppm), and the broad N-H proton signal (typically between 1.5–2.0 ppm depending on concentration and hydrogen bonding).

  • Self-Validation (Deuterium Exchange): Add 2 drops of D₂O directly into the NMR tube. Shake vigorously for 30 seconds to allow the labile N-H proton to exchange with deuterium, and re-acquire the ¹H spectrum.

    • Causality Check: The complete disappearance of the broad signal at ~1.5–2.0 ppm physically proves the existence of the secondary amine N-H bond, validating the N-alkylation state.

  • 2D HMBC Acquisition: Run a gradient-selected ¹H-¹³C HMBC experiment. Look for the critical 3-bond correlation (³J_CH) between the N-methyl protons and the benzylic carbon. This unequivocally proves that the methyl group is attached to the nitrogen rather than substituted on the aromatic ring.

Protocol B: LC-ESI-Orbitrap HRMS/MS Workflow

This protocol leverages exact mass measurements to mathematically prove the elemental composition of the parent and product ions.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. The acidic modifier forces the basic secondary amine to protonate, optimizing ESI+ ionization.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase UHPLC column to separate any potential structural isomers prior to MS introduction.

  • HRMS Acquisition: Operate the Orbitrap in positive electrospray ionization (ESI+) mode. Acquire Full MS (m/z 50–500) at 120,000 resolving power.

  • Data-Dependent Fragmentation (ddMS²): Isolate the [M+H]⁺ precursor (e.g., m/z 122.0964 for unsubstituted N-methylbenzylamine) and apply Higher-energy C-trap Dissociation (HCD) at stepped normalized collision energies (20, 40, 60 eV).

    • Causality Check: Stepped collision energy ensures that both fragile bonds (like the benzylic C-N bond yielding the m/z 91 tropylium ion) and robust bonds (yielding the m/z 44 imminium ion) are comprehensively shattered and recorded in a single composite spectrum.

  • Data Validation: Extract the exact masses of the fragment ions. A mass error of < 2 ppm between the theoretical elemental composition and the observed m/z serves as the final, mathematical confirmation of the structure.

Sources

Validation

Fragment-Based vs. Elaborated Scaffold Strategies in Sigma-1 Receptor Targeting: A Comparative Guide

The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon activation by agonists, it dissociates from the bindi...

Author: BenchChem Technical Support Team. Date: March 2026

The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon activation by agonists, it dissociates from the binding immunoglobulin protein (BiP) and modulates various downstream effectors, including ion channels and neurotrophic factors, making it a prime target for neuroprotection and stroke recovery[1].

When designing or evaluating σ1R ligands, researchers typically choose between two distinct medicinal chemistry paradigms: utilizing a fully elaborated lead compound like SA4503 (Cutamesine) or employing a fragment-based drug discovery (FBDD) scaffold such as N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine. This guide objectively compares these two approaches, analyzing their structural mechanics, performance metrics, and experimental workflows.

Structural and Mechanistic Paradigms

The Elaborated Lead: SA4503 and its Analogs

SA4503 (1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine) is a highly potent, orally available σ1R agonist. Structurally, it relies on a central basic piperazine ring flanked by two bulky hydrophobic domains.

  • Pharmacophore Fulfillment: The piperazine nitrogen becomes protonated at physiological pH, forming a critical salt bridge with the Asp126 residue of the σ1R. The dimethoxyphenethyl and phenylpropyl groups perfectly occupy the primary and secondary hydrophobic pockets of the receptor.

  • Performance & Limitations: SA4503 exhibits exceptional affinity (K_i = 4.6 nM for σ1R) and modest selectivity over the σ2 subtype (~14-fold)[2][3]. However, because the molecule is already sterically maximized, further structural modifications often lead to diminished returns. Research shows that increasing steric bulk on SA4503 ether analogs decreases σ1R affinity and can inadvertently increase off-target binding to dopamine and serotonin transporters[2].

The Fragment Scaffold: N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

In contrast, N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine is a low-molecular-weight fragment molecule[4]. It is not designed to be a final therapeutic but rather an optimized starting point for molecular linking and expansion.

  • Pharmacophore Fulfillment: The terminal dimethylamino group serves as the basic amine (interacting with Asp126). The ethoxy linker provides conformational flexibility, while the benzylamine core provides the primary hydrophobic interaction.

  • Performance & Limitations: While its unelaborated affinity is inherently lower (typically in the µM range) than SA4503, it boasts exceptionally high Ligand Efficiency (LE) . The secondary amine (N-methyl) acts as an ideal synthetic handle, allowing researchers to systematically add hydrophobic vectors to probe the secondary binding pocket without the steric penalties observed in SA4503 analogs.

Quantitative Data Comparison

The following table summarizes the physicochemical and binding properties of the two structural classes, highlighting the trade-offs between initial affinity and optimization potential.

PropertyN-methyl-2-[2-(dimethylamino)ethoxy]benzylamineSA4503 (Cutamesine) & Key Analogs
Classification Fragment Scaffold / Building Block[4]Fully Elaborated Agonist / Lead[1]
Molecular Weight 208.30 g/mol 368.51 g/mol (Parent SA4503)
Core Structure Benzylamine + Ethoxy-dimethylaminePiperazine + Dimethoxyphenethyl
σ1 Receptor Affinity (K_i) Expected µM range (Typical for fragments)1.75 nM – 4.6 nM[2][3]
σ1/σ2 Selectivity Undetermined (Requires elaboration)~6 to 14-fold (Modest selectivity)[2]
Ligand Efficiency (LE) High (Optimized core interactions)Moderate (Due to high lipophilicity/MW)
Primary Application Scaffold for novel hit generation[4]PET imaging, Stroke recovery trials[1][2]

Receptor Activation & Downstream Signaling

Both elaborated ligands and optimized fragments exert their therapeutic effects by triggering the same chaperone-mediated pathway.

SignalingPathway Ligand σ1R Ligand (SA4503 / Elaborated Fragment) Receptor Sigma-1 Receptor (MAM localized) Ligand->Receptor Binds Asp126 Complex BiP-σ1R Complex (Inactive) Receptor->Complex Induces conformational change Active Active σ1R Chaperone Complex->Active Dissociation Effector IP3R / Ion Channels Active->Effector Modulates Outcome Neuroprotection & Cell Survival Effector->Outcome Ca2+ homeostasis

Caption: Sigma-1 receptor activation pathway by SA4503 and optimized fragments leading to neuroprotection.

Experimental Methodologies

To objectively evaluate and compare these compounds, the experimental protocols must be self-validating. The causality of each step ensures that the data generated specifically reflects σ1R interaction.

Protocol A: Self-Validating Radioligand Binding Assay (Affinity & Selectivity)

This protocol determines the K_i of SA4503 analogs or newly elaborated benzylamine fragments.

  • Membrane Preparation: Isolate guinea pig brain homogenates. Causality: Guinea pig brains express high, distinct populations of both σ1 and σ2 receptors, providing a robust physiological matrix[3].

  • Radioligand Selection: Use -pentazocine (2 nM) for σ1R and [³H]DTG (in the presence of dextrallorphan to mask σ1) for σ2R. Causality: (+)-pentazocine is exclusively selective for σ1, ensuring the baseline signal is uncontaminated by σ2 or opioid receptor binding.

  • Non-Specific Binding (NSB) Control: Incubate parallel samples with 10 µM Haloperidol. Causality: Haloperidol binds both σ subtypes with high affinity. Any radioactive signal remaining after haloperidol addition represents non-receptor binding (e.g., lipid partitioning), which must be subtracted to validate specific binding.

  • Incubation & Filtration: Incubate test compounds (SA4503 or fragments) at varying concentrations (10⁻¹⁰ to 10⁻⁵ M) for 120 minutes at 25°C to reach equilibrium. Terminate via rapid vacuum filtration over glass fiber filters soaked in 0.5% PEI (to reduce non-specific ligand adhesion).

  • Quantification: Measure retained radioactivity via liquid scintillation counting and calculate IC₅₀, converting to K_i via the Cheng-Prusoff equation.

Protocol B: Fragment Elaboration Workflow (For NMDMBA)
  • Scaffold Functionalization: Utilize the secondary N-methyl amine of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine as a nucleophile in reductive amination with various aromatic aldehydes. Causality: This systematically introduces hydrophobic bulk to probe the secondary binding pocket without disrupting the primary Asp126-dimethylamine salt bridge.

  • Counter-Screening: Screen elaborated hits against Dopamine (DAT) and Serotonin (SERT) transporters. Causality: As seen with SA4503 analogs, increasing steric bulk often inadvertently increases DAT/SERT affinity[2]. Counter-screening ensures the elaborated fragment maintains σ1R selectivity.

Comparative Development Workflows

The choice between these two molecules dictates the trajectory of the drug development program.

ExperimentalWorkflow cluster_NMDMBA FBDD Strategy (NMDMBA) cluster_SA4503 Analog Strategy (SA4503) F1 Fragment Screening (Low Affinity, High LE) F2 Structural Elaboration (Target 2° Pocket) F1->F2 F3 Lead Optimization (Affinity & Selectivity) F2->F3 A1 Lead Compound (High Affinity, Low LE) A2 Isosteric Replacement (e.g., Fluoroethylation) A1->A2 A3 PET Tracer / In Vivo Eval A2->A3

Caption: Comparative drug development workflows for fragment-based vs. elaborated analog strategies.

Conclusion

SA4503 and its analogs represent the pinnacle of traditional, high-affinity ligand design for the Sigma-1 receptor, making them ideal for immediate applications like PET imaging and clinical trials for stroke recovery[1][2]. However, their rigid, bulky structures limit further medicinal chemistry optimization. Conversely, N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine serves as a highly efficient, flexible fragment scaffold[4]. By providing the essential pharmacophoric elements while leaving ample synthetic room for secondary pocket exploration, it offers researchers a superior starting point for developing next-generation, highly selective σ1R therapeutics.

References

  • Lever, J. R., et al. "Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters." PMC / NIH. Available at:[Link]

  • Urfer, R., et al. "Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke." AHA Journals. Available at:[Link]

  • Tebubio. "2-[2-(Dimethylamino)ethoxy]benzylamine - 5 mg." Tebubio Catalog. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine
Reactant of Route 2
Reactant of Route 2
N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine
© Copyright 2026 BenchChem. All Rights Reserved.